tert-Butyl (3-mercaptopyridin-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-sulfanylpyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-10(2,3)14-9(13)12-7-4-5-11-6-8(7)15/h4-6,15H,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRKOWOVJQNWSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629082 | |
| Record name | tert-Butyl (3-sulfanylpyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365996-04-9 | |
| Record name | tert-Butyl (3-sulfanylpyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butyl (3-mercaptopyridin-4-yl)carbamate synthesis protocol
An In-depth Technical Guide to the Synthesis of tert-Butyl (3-mercaptopyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on a multi-step route commencing from the commercially available starting material, 4-amino-3-hydroxypyridine. The key transformation involves a palladium-catalyzed Newman-Kwart rearrangement to introduce the thiol functionality.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a four-step sequence:
-
N-Boc Protection: The 4-amino group of 4-amino-3-hydroxypyridine is selectively protected with a tert-butoxycarbonyl (Boc) group.
-
O-Thiocarbamoylation: The 3-hydroxy group of the Boc-protected intermediate is converted to an O-pyridyl N,N-dimethylthiocarbamate.
-
Newman-Kwart Rearrangement: The O-pyridyl thiocarbamate undergoes a palladium-catalyzed intramolecular rearrangement to form the corresponding S-pyridyl thiocarbamate.
-
Hydrolysis: The S-pyridyl thiocarbamate is hydrolyzed under basic conditions to yield the final product, this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the expected materials and approximate yields for each step of the synthesis. Yields are based on literature for analogous reactions and may vary depending on experimental conditions and scale.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | 4-Amino-3-hydroxypyridine | Di-tert-butyl dicarbonate (Boc₂O) | tert-Butyl (3-hydroxypyridin-4-yl)carbamate | 85-95 |
| 2 | tert-Butyl (3-hydroxypyridin-4-yl)carbamate | N,N-Dimethylthiocarbamoyl chloride, Base (e.g., KOH) | O-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate | 80-90 |
| 3 | O-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate | Palladium catalyst (e.g., [Pd(P(tBu)₃)₂]) | S-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate | 70-85 |
| 4 | S-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate | Base (e.g., NaOH or KOH), Methanol/Water | This compound | 80-95 |
Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl (3-hydroxypyridin-4-yl)carbamate
This procedure is adapted from general methods for the N-Boc protection of amines.[1][2]
-
Materials:
-
4-Amino-3-hydroxypyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., a mixture of water and acetone, or tetrahydrofuran (THF))
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-amino-3-hydroxypyridine (1.0 eq) in the chosen solvent system (e.g., 10 volumes of a 9:1 mixture of water:acetone).
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the organic solvent (if applicable) under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl (3-hydroxypyridin-4-yl)carbamate as a solid.
-
Step 2: Synthesis of O-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate
This protocol is based on the reaction of hydroxypyridines with thiocarbamoyl chlorides.[3]
-
Materials:
-
tert-Butyl (3-hydroxypyridin-4-yl)carbamate
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
N,N-Dimethylthiocarbamoyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF) or a similar aprotic polar solvent
-
Water
-
Diethyl ether
-
-
Procedure:
-
To a stirred solution of tert-butyl (3-hydroxypyridin-4-yl)carbamate (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a base such as potassium hydroxide (1.1 eq) or sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add N,N-dimethylthiocarbamoyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield O-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate.
-
Step 3: Synthesis of S-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate via Newman-Kwart Rearrangement
This procedure utilizes a palladium-catalyzed Newman-Kwart rearrangement for milder reaction conditions compared to the traditional thermal method.[4][5][6]
-
Materials:
-
O-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate
-
Palladium catalyst, e.g., bis(tri-tert-butylphosphine)palladium(0) ([Pd(P(tBu)₃)₂]) (1-5 mol%)
-
Anhydrous, high-boiling point solvent such as diphenyl ether or 1,4-dioxane
-
-
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve O-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate (1.0 eq) in the chosen anhydrous solvent.
-
Add the palladium catalyst to the solution.
-
Heat the reaction mixture to 100-140 °C and stir for 2-6 hours. The optimal temperature and time should be determined by monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified directly by column chromatography on silica gel to afford S-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate.
-
Step 4: Synthesis of this compound
This final step involves the hydrolysis of the S-pyridyl thiocarbamate.[3]
-
Materials:
-
S-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve S-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add a solution of NaOH or KOH (2-3 eq) in water.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove any non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 7 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Newman-Kwart Rearrangement [organic-chemistry.org]
- 4. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 5. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Properties of tert-Butyl (3-mercaptopyridin-4-yl)carbamate
Disclaimer: Publicly available experimental data on the physicochemical properties of tert-Butyl (3-mercaptopyridin-4-yl)carbamate is limited. This guide provides a comprehensive overview based on the predicted properties and the known characteristics of its constituent functional groups, intended to support researchers, scientists, and drug development professionals in their work with this and structurally related molecules.
Introduction
This compound is a bifunctional organic molecule containing a pyridine ring substituted with a mercapto (-SH) group and a tert-butoxycarbonyl (Boc) protected amine. The presence of these distinct functional groups suggests its potential utility as a building block in medicinal chemistry and drug discovery. The Boc protecting group offers a strategic handle for selective deprotection and further functionalization of the amino group, while the mercaptopyridine moiety can participate in various chemical transformations, including metal chelation and disulfide bond formation. Understanding the physicochemical properties of this compound is crucial for its synthesis, purification, formulation, and evaluation in biological systems.
Physicochemical Properties
Due to the absence of experimentally determined data in the literature, the following table summarizes the key identifiers and predicted physicochemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(3-sulfanylpyridin-4-yl)carbamate | - |
| Molecular Formula | C₁₀H₁₄N₂O₂S | PubChem |
| Molecular Weight | 226.30 g/mol | PubChem |
| Predicted XlogP | 1.6 | PubChem[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa (Thiol) | Predicted to be in the range of 8-10 | Analogous Compounds |
| pKa (Pyridine Nitrogen) | Predicted to be in the range of 3-5 | Analogous Compounds |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is expected. | General Chemical Principles |
Note on Predicted Values: The XlogP value suggests moderate lipophilicity. The pKa values are estimations based on related mercaptopyridine and pyridine structures and can be influenced by the electronic effects of the substituents. Experimental determination is necessary for accurate values.
Influence of Functional Groups on Physicochemical Properties
The overall properties of this compound are a composite of the contributions from its key functional moieties:
-
tert-Butyl Carbamate (Boc) Group: This bulky, lipophilic group significantly influences the molecule's solubility, generally increasing its solubility in nonpolar organic solvents. The Boc group is stable under many reaction conditions but can be readily cleaved under acidic conditions, which is a key feature for its use as a protecting group.
-
3-Mercaptopyridine Core:
-
Acidity and Basicity: The pyridine nitrogen is basic, while the thiol group is acidic. The relative pKa values will determine the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological interactions.
-
Tautomerism: Mercaptopyridines can exist in tautomeric equilibrium with the corresponding thiopyridone form. The position of this equilibrium is influenced by the solvent, temperature, and pH.
-
Reactivity: The thiol group is a nucleophile and can be readily oxidized to form disulfides or undergo other reactions typical of thiols.
-
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic strategy can be proposed based on established organic chemistry methodologies.
Proposed Synthesis
A potential synthetic route could involve the following key steps:
-
Starting Material: Commercially available 4-amino-3-nitropyridine.
-
Boc Protection: Protection of the amino group of 4-amino-3-nitropyridine with di-tert-butyl dicarbonate (Boc)₂O.
-
Reduction of the Nitro Group: Reduction of the nitro group to an amino group.
-
Diazotization and Thiolation: Conversion of the newly formed amino group to a thiol via a Sandmeyer-type reaction.
General Protocol for Boc Protection of an Aminopyridine
-
Dissolution: Dissolve the aminopyridine starting material in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Reagents: Add a base (e.g., triethylamine or diisopropylethylamine) followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O).
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization of the Final Product
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the tert-butyl group (a singlet around 1.5 ppm in ¹H NMR), the pyridine ring protons, and the carbamate and thiol functionalities.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would be used to determine the molecular weight of the compound, confirming the expected molecular formula.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the synthesized compound.
-
Elemental Analysis: Combustion analysis would provide the elemental composition (C, H, N, S), further confirming the empirical formula.
Potential Biological Signaling Pathways and Applications
Given the lack of specific biological data, the potential roles of this compound in biological systems are speculative and would be a key area for future research. The mercaptopyridine scaffold is present in some biologically active molecules, and the thiol group could potentially interact with biological targets through covalent or coordination bonds. The Boc-protected amine allows for this compound to be used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Conclusion
This compound is a molecule with potential for applications in medicinal chemistry, although it is currently not well-characterized in the public domain. This guide has provided a theoretical framework for its physicochemical properties, a plausible synthetic route, and general methods for its characterization. The presented information serves as a valuable starting point for researchers and professionals in the field of drug development who are interested in exploring the potential of this and similar compounds. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this molecule.
References
Technical Guide: tert-Butyl (3-mercaptopyridin-4-yl)carbamate
CAS Number: 365996-04-9
For research, scientific, and drug development professionals.
Introduction
tert-Butyl (3-mercaptopyridin-4-yl)carbamate is a heterocyclic organic compound incorporating a pyridine ring, a thiol group, and a tert-butoxycarbonyl (Boc) protecting group. This combination of functional groups makes it a potentially valuable building block in medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in many biologically active compounds, and the mercapto group offers a reactive handle for various chemical transformations, including the formation of disulfides or thioethers. The Boc-protected amine allows for regioselective reactions and can be deprotected under specific conditions to reveal the free amine for further functionalization. This guide provides a summary of the available technical information for this compound.
Physicochemical Properties
Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes basic molecular information.
| Property | Value |
| CAS Number | 365996-04-9 |
| Molecular Formula | C₁₀H₁₄N₂O₂S |
| Molecular Weight | 226.30 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=NC=C1)S |
| InChI Key | MKRKOWOVJQNWSY-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
A potential synthetic approach could involve the introduction of a thiol group onto a Boc-protected 4-aminopyridine derivative. The following diagram illustrates a hypothetical experimental workflow for its synthesis.
Caption: Hypothetical synthesis workflow for this compound.
Disclaimer: This represents a generalized synthetic strategy. Actual reaction conditions, reagents, and purification methods would require experimental optimization.
Analytical Data
Experimental analytical data such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) for this compound are not available in the public domain. However, predicted mass spectrometry data can provide some information for characterization.
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 227.0852 |
| [M+Na]⁺ | 249.0671 |
| [M+K]⁺ | 265.0411 |
| [M+NH₄]⁺ | 244.1118 |
Data is based on computational predictions and should be confirmed by experimental analysis.
Applications in Research and Drug Development
The carbamate functional group is a prevalent feature in many pharmaceuticals and is recognized for its role in improving the pharmacokinetic and pharmacodynamic properties of drug candidates. Carbamates can act as bioisosteres of amide bonds, offering increased metabolic stability.
The presence of both a nucleophilic thiol group and a protected amine on a pyridine core suggests that this compound could serve as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, the thiol group can be used for conjugation to other molecules or for interaction with biological targets, while the protected amine can be deprotected and subsequently used for library synthesis to explore structure-activity relationships.
Due to the general association of some carbamates with acetylcholinesterase inhibition, this compound could be a starting point for the design of novel inhibitors. However, no specific biological activity data for this compound has been reported.
Signaling Pathways and Mechanism of Action
There is no available information in the scientific literature regarding the specific biological targets, mechanism of action, or involvement in any signaling pathways for this compound. Any potential biological activity would need to be determined through experimental screening and mechanistic studies.
The following diagram illustrates a generalized logical workflow for investigating the biological activity of a novel chemical entity like the one discussed.
Caption: General workflow for the biological evaluation of a novel chemical compound.
Conclusion
This compound is a chemical compound with potential utility as a building block in synthetic and medicinal chemistry. Its structural features, including a pyridine core, a thiol group, and a Boc-protected amine, offer multiple avenues for chemical modification and the synthesis of more complex molecules. However, there is a significant lack of publicly available experimental data regarding its synthesis, characterization, and biological activity. Further research is required to fully elucidate the properties and potential applications of this compound in drug discovery and development.
In-Depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl (3-mercaptopyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl (3-mercaptopyridin-4-yl)carbamate. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established chemical shift principles and data from analogous structures. This information is crucial for the structural elucidation and purity assessment of this compound in research and drug development settings.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for this compound is summarized in the table below. These predictions are based on the analysis of similar compounds, including various tert-butyl carbamates and substituted pyridines. The exact chemical shifts may vary depending on the solvent and experimental conditions.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 (Pyridine) | ~8.2 | Singlet (or narrow doublet) | - | 1H |
| H-5 (Pyridine) | ~8.0 | Doublet | ~5.0 | 1H |
| H-6 (Pyridine) | ~7.2 | Doublet | ~5.0 | 1H |
| NH (Carbamate) | ~9.5 | Broad Singlet | - | 1H |
| SH (Thiol) | ~3.5 | Singlet | - | 1H |
| -C(CH₃)₃ (tert-Butyl) | ~1.5 | Singlet | - | 9H |
Structural and Logical Relationships
The molecular structure of this compound with the assignment of each proton is crucial for interpreting the ¹H NMR spectrum. The following diagram illustrates these relationships.
Caption: Molecular structure of this compound.
Detailed Spectral Analysis
-
Pyridine Protons (H-2, H-5, H-6): The aromatic region of the spectrum is expected to show three signals corresponding to the protons on the pyridine ring.
-
H-2: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded of the pyridine protons, appearing at approximately 8.2 ppm. Due to the substitution pattern, it may appear as a singlet or a narrow doublet.
-
H-5 and H-6: These two protons are coupled to each other and are expected to appear as doublets around 8.0 ppm and 7.2 ppm, respectively, with a coupling constant of approximately 5.0 Hz.
-
-
Carbamate Proton (NH): The proton of the carbamate's secondary amine is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift is highly dependent on the solvent and concentration and is predicted to be around 9.5 ppm.
-
Thiol Proton (SH): The thiol proton typically appears as a singlet, as its coupling to adjacent protons is often not observed. Its chemical shift can vary but is predicted to be around 3.5 ppm.
-
tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will produce a sharp, intense singlet at approximately 1.5 ppm. This characteristic signal is a strong indicator of the presence of the Boc protecting group.
Experimental Protocol: A General Guide to ¹H NMR Spectroscopy
For the acquisition of a high-quality ¹H NMR spectrum of this compound, the following general protocol is recommended:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts of labile protons (NH and SH).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.
-
-
Instrument Setup:
-
The spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.
-
The instrument should be properly tuned and the magnetic field shimmed to achieve optimal resolution and line shape.
-
-
Data Acquisition:
-
A standard one-pulse ¹H experiment should be performed.
-
Typical acquisition parameters include a 30-45° pulse angle, a spectral width sufficient to cover all expected proton signals (e.g., 0-12 ppm), an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum should be phased and the baseline corrected.
-
The chemical shifts should be referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
The signals should be integrated to determine the relative number of protons for each resonance.
-
Logical Workflow for Spectral Analysis
The following diagram outlines the logical workflow for the analysis of the ¹H NMR spectrum of this compound.
A Technical Guide to the ¹³C NMR Characterization of tert-Butyl (3-mercaptopyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) characterization of tert-Butyl (3-mercaptopyridin-4-yl)carbamate. Due to the absence of publicly available experimental ¹³C NMR data for this specific compound, this guide presents predicted chemical shifts based on the analysis of structurally related molecules. It also includes a comprehensive, standard experimental protocol for acquiring ¹³C NMR spectra and visual diagrams to aid in the understanding of the molecular structure and the logical workflow of the characterization process.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were estimated by analyzing the known ¹³C NMR data of pyridine, 3-mercaptopyridine, 4-aminopyridine, and tert-butyl carbamate, and considering the substituent effects on the pyridine ring. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Carbon Atom | Predicted Chemical Shift (ppm) | Description |
| C=O | ~ 153 | Carbonyl carbon of the carbamate |
| C4 | ~ 148 | Pyridine ring carbon attached to the carbamate nitrogen |
| C2 | ~ 147 | Pyridine ring carbon adjacent to the nitrogen |
| C6 | ~ 145 | Pyridine ring carbon adjacent to the nitrogen |
| C5 | ~ 125 | Pyridine ring carbon |
| C3 | ~ 120 | Pyridine ring carbon attached to the mercapto group |
| C(CH₃)₃ | ~ 81 | Quaternary carbon of the tert-butyl group |
| C(CH₃)₃ | ~ 28 | Methyl carbons of the tert-butyl group |
Experimental Protocol for ¹³C NMR Spectroscopy
The following is a standard protocol for the acquisition of a ¹³C NMR spectrum of a solid organic compound like this compound.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
2. NMR Instrument Parameters (for a 400 MHz spectrometer):
-
Nucleus: ¹³C
-
Frequency: Approximately 100 MHz
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker instrument).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.
-
Spectral Width (SW): 0 to 200 ppm.
-
Temperature: 298 K (25 °C).
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Apply a baseline correction.
-
Calibrate the spectrum by setting the reference peak (e.g., TMS at 0 ppm or the solvent peak) to its known chemical shift.
-
Integrate the peaks if quantitative analysis is required (note: routine ¹³C NMR is generally not quantitative).
-
Analyze the peak positions (chemical shifts) to identify the different carbon environments in the molecule.
Visualizations
The following diagrams illustrate the molecular structure with labeled carbon atoms for spectral assignment and the logical workflow for the ¹³C NMR characterization process.
Caption: Molecular structure with labeled carbon atoms.
Caption: Logical workflow for 13C NMR characterization.
An In-depth Technical Guide on the Solubility of tert-Butyl (3-mercaptopyridin-4-yl)carbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of tert-Butyl (3-mercaptopyridin-4-yl)carbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for determining its solubility in various organic solvents. It includes a detailed experimental protocol for the widely accepted shake-flask method and a visual workflow to guide researchers. The guide is structured to be a practical resource for laboratory professionals, enabling them to generate precise and reliable solubility data essential for process development, formulation, and other research applications.
Introduction
This compound is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating a protected amine and a mercaptopyridine moiety, makes it a versatile building block for the synthesis of more complex pharmaceutical agents. Understanding the solubility of this intermediate in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug products.
This guide provides a standardized methodology for researchers to determine the solubility of this compound, ensuring consistent and reproducible results.
Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not extensively published. The following table is provided as a template for researchers to populate with their experimentally determined data using the protocol outlined in this guide.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Notes |
| e.g., Methanol | 25 | TBD | TBD | To be determined experimentally |
| e.g., Ethanol | 25 | TBD | TBD | To be determined experimentally |
| e.g., Isopropanol | 25 | TBD | TBD | To be determined experimentally |
| e.g., Acetonitrile | 25 | TBD | TBD | To be determined experimentally |
| e.g., Dichloromethane | 25 | TBD | TBD | To be determined experimentally |
| e.g., Tetrahydrofuran | 25 | TBD | TBD | To be determined experimentally |
| e.g., Ethyl Acetate | 25 | TBD | TBD | To be determined experimentally |
| e.g., Dimethyl Sulfoxide | 25 | TBD | TBD | To be determined experimentally |
| e.g., N,N-Dimethylformamide | 25 | TBD | TBD | To be determined experimentally |
TBD: To Be Determined
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent.
3.1. Materials
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealable glass containers
-
Orbital shaker or rotator
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. Ensure that there will be undissolved solid remaining at equilibrium to confirm saturation.
-
Accurately add a known volume of the selected solvent to the vial.
-
Seal the vial securely to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for a short time to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any undissolved particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a standard calibration curve).
-
-
Calculation:
-
Calculate the solubility of the compound in the original solvent using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
-
To convert to molar solubility (mol/L), use the molecular weight of this compound.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination method.
Stability of tert-Butyl (3-mercaptopyridin-4-yl)carbamate at Room Temperature: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the known and expected stability of tert-Butyl (3-mercaptopyridin-4-yl)carbamate at room temperature. Due to the limited availability of specific quantitative stability data in the public domain for this compound, this document synthesizes qualitative information from safety data sheets with established chemical principles of its constituent functional groups. Furthermore, it provides detailed, generalized experimental protocols for researchers to determine the compound's stability profile, crucial for its proper handling, storage, and use in drug development.
Core Concepts: Chemical Stability
The chemical stability of a pharmaceutical intermediate like this compound is a critical attribute that influences its shelf-life, storage conditions, and the impurity profile of subsequent synthetic steps. Understanding its degradation pathways is paramount for developing stable formulations and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The primary functional groups influencing the stability of this molecule are the tert-butoxycarbonyl (Boc) protecting group, the mercaptan (thiol) group, and the pyridine ring.
Known Stability Profile
Based on available safety data sheets (SDS), this compound is generally considered chemically stable under standard ambient conditions (room temperature)[1]. However, specific sensitivities have been noted that are critical for handling and storage.
Storage and Handling Recommendations
To maintain the integrity of the compound, the following storage conditions are recommended:
-
Temperature: Store in a cool location. Specific recommendations can range from room temperature to refrigerated (2-8°C)[2].
-
Atmosphere: The compound is noted to be air-sensitive[1][3]. Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation[3].
-
Container: Keep the container tightly closed in a dry and well-ventilated place[1][4][5].
-
Light: Protection from light is recommended by some suppliers, suggesting potential photosensitivity[2].
Incompatibilities
Contact with the following substances should be avoided to prevent degradation:
-
Strong Oxidizing Agents: These can readily oxidize the mercaptan group[3][4].
-
Strong Acids: The Boc protecting group is highly susceptible to cleavage under acidic conditions[3][4][6][7][8][9][10].
-
Acid Anhydrides: These can react with the carbamate and mercaptan groups[4].
-
Heat and Ignition Sources: The compound should be kept away from heat, sparks, and open flames[4][5].
Expected Degradation Pathways
While specific degradation products for this molecule are not detailed in the literature, its structure suggests two primary pathways for instability, especially under non-ideal conditions.
-
Acid-Catalyzed Deprotection: The tert-butoxycarbonyl (Boc) group is a well-known acid-labile protecting group. In the presence of acids, it will be cleaved to yield 4-amino-3-mercaptopyridine, carbon dioxide, and isobutylene. This is the most anticipated degradation pathway under acidic conditions.
-
Oxidation of the Mercaptan: The thiol (-SH) group is susceptible to oxidation. In the presence of air or other oxidizing agents, it can be oxidized to form a disulfide dimer or further oxidized to sulfonic acid derivatives. This is a common degradation pathway for mercaptan-containing compounds.
Thermal decomposition may also occur at elevated temperatures, leading to the release of carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx)[4][5].
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
General Workflow for a Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study, a foundational experiment in determining chemical stability.
Protocol for Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.
-
Instrumentation: A High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.
-
Column: A reverse-phase column, such as a C18, 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A typical starting gradient would be 95% A and 5% B, ramping to 5% A and 95% B over 20-30 minutes to ensure elution of all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance, determined by UV scans from the PDA detector.
-
Injection Volume: 10 µL.
Forced Degradation Experimental Conditions
The following table outlines typical starting conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the active substance. Conditions should be adjusted if degradation is too rapid or too slow.
| Stress Condition | Proposed Method | Sampling Time Points |
| Acid Hydrolysis | Dissolve compound in 50:50 Acetonitrile:0.1M HCl. Store at room temperature. | 2, 6, 12, 24 hours |
| Base Hydrolysis | Dissolve compound in 50:50 Acetonitrile:0.1M NaOH. Store at room temperature. | 2, 6, 12, 24 hours |
| Oxidative | Dissolve compound in 50:50 Acetonitrile:3% H₂O₂. Store at room temperature, protected from light. | 2, 6, 12, 24 hours |
| Thermal | Store the solid compound in an oven at 80°C. Dissolve in a suitable solvent before analysis. | 1, 3, 7 days |
| Photolytic | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). | End of exposure |
Sample Analysis and Data Evaluation
-
Sample Preparation: At each time point, withdraw an aliquot of the stressed sample.
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before injection.
-
Analysis: Analyze the samples using the developed stability-indicating HPLC method.
-
Peak Purity: Use the PDA detector to assess the peak purity of the parent compound to ensure it is not co-eluting with any degradants.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. The sum of the assay of the parent compound and the area percentages of all degradants should ideally be close to 100%.
-
Degradant Identification: If significant degradation is observed, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed to identify the mass of the degradation products, aiding in structure elucidation.
Conclusion
While this compound is reported to be stable at room temperature, it possesses functional groups that are susceptible to degradation under specific conditions, namely acidic environments and in the presence of oxidizing agents. For researchers and drug developers, it is imperative to store this intermediate in a cool, dry, dark place under an inert atmosphere and to avoid contact with incompatible materials. The provided experimental framework for forced degradation studies offers a robust methodology for quantitatively determining the stability of this compound, establishing its degradation profile, and developing a validated stability-indicating analytical method. This information is crucial for ensuring the quality and integrity of the compound throughout the drug development lifecycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Blood Plasma Aminothiols Using Derivatization-enhanced Capillary Transient Isotachophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sgs.com [sgs.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate | C16H25BN2O4 | CID 45925650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C10H14N2O2S) [pubchemlite.lcsb.uni.lu]
- 9. 365996-04-9|this compound|BLD Pharm [bldpharm.com]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Mechanism: A Technical Guide to tert-Butyl (3-mercaptopyridin-4-yl)carbamate and the Broader Carbamate Class
Disclaimer: As of late 2025, a thorough review of scientific literature and chemical databases reveals no specific studies detailing the mechanism of action, biological targets, or quantitative efficacy of tert-Butyl (3-mercaptopyridin-4-yl)carbamate . The PubChem database entry for this compound lacks associated literature or bioactivity data[1]. Therefore, this guide will address the mechanism of action of the broader class of carbamate-containing compounds, providing a framework for understanding the potential activities of this specific molecule.
This technical whitepaper is intended for researchers, scientists, and drug development professionals. It will delve into the established roles of the carbamate functional group in medicinal chemistry, common mechanisms of action, and the experimental protocols used to elucidate them.
The Carbamate Moiety in Drug Design
The carbamate group is a versatile structural motif in modern drug discovery.[2] Its unique chemical properties, being a hybrid of an amide and an ester, contribute to its utility. Carbamates are generally more stable chemically and proteolytically than esters and can act as peptide bond surrogates, enhancing a molecule's ability to permeate cell membranes.[2] This has led to their incorporation into a wide array of approved therapeutic agents for conditions ranging from neurodegenerative diseases to cancer and viral infections.[3]
Carbamates can be integral to a drug's pharmacophore, directly interacting with biological targets, or they can be used in prodrugs to improve the pharmacokinetic properties of a parent molecule.[3] By modifying the substituents on the carbamate's nitrogen and oxygen atoms, medicinal chemists can fine-tune a compound's stability, solubility, and biological activity.[3]
A Prevalent Mechanism of Action: Enzyme Inhibition
A well-established mechanism of action for many carbamate-containing compounds is the inhibition of enzymes, particularly serine hydrolases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][5] This inhibitory action is central to the therapeutic effects of several drugs and the toxicity of certain insecticides.[4][5]
The process involves the carbamate acting as a substrate for the enzyme. The carbamoyl moiety is transferred to a serine residue in the enzyme's active site, forming a transient covalent bond. This "carbamylated" enzyme is temporarily inactive. Unlike the effectively irreversible phosphorylation caused by organophosphates, the carbamylation is reversible, as the carbamoyl-enzyme complex can be hydrolyzed to regenerate the active enzyme.[5] The rate of this decarbamylation varies depending on the specific carbamate and enzyme, which dictates the duration of inhibition.[5]
Below is a diagram illustrating this general mechanism of reversible enzyme inhibition by a carbamate.
Quantitative Analysis of Carbamate Activity
To characterize the potency of a carbamate inhibitor, quantitative measures such as the half-maximal inhibitory concentration (IC50) are determined. This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The selectivity of the inhibitor for different enzymes is often expressed as a selectivity index (SI), which is the ratio of IC50 values for two different enzymes (e.g., IC50 for AChE / IC50 for BChE).[6]
The following table presents hypothetical quantitative data for a generic carbamate inhibitor, illustrating how such data is typically structured.
| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (AChE/BChE) |
| Cmpd-A | AChE | 15.2 | 0.34 |
| Cmpd-A | BChE | 4.4 | |
| Cmpd-B | AChE | >100 | >25 |
| Cmpd-B | BChE | 4.0 |
Experimental Protocols: In Vitro Enzyme Inhibition Assay
A standard method for determining the in vitro inhibitory activity of carbamates against cholinesterases is the Ellman's method.[6] This spectrophotometric assay measures the activity of the enzyme by detecting the product of the hydrolysis of a substrate, typically acetylthiocholine or butyrylthiocholine.
Modified Ellman's Method Protocol
-
Preparation of Reagents:
-
Phosphate buffer (pH 8.0).
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution in buffer.
-
Test compound (carbamate inhibitor) stock solution in a suitable solvent (e.g., DMSO), with serial dilutions prepared.
-
Substrate solution: Acetylthiocholine iodide or Butyrylthiocholine iodide in buffer.
-
Ellman's reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the phosphate buffer, DTNB solution, and the enzyme solution to each well.
-
Add a specific volume of the test compound dilution or the standard inhibitor (e.g., rivastigmine) to the respective wells. A control well with solvent only is also included.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
The following diagram outlines the general workflow for this experimental protocol.
Conclusion
While the specific mechanism of action for this compound remains to be elucidated through dedicated research, the extensive studies on other carbamate-containing molecules provide a strong foundation for hypothesizing its potential biological activities. The most probable mechanism would involve the reversible inhibition of a target enzyme, likely a serine hydrolase. The methodologies and analytical frameworks presented in this guide offer a clear path for the future investigation of this and other novel carbamate compounds. Further research, including in vitro enzyme screening, cell-based assays, and eventually in vivo studies, will be necessary to fully characterize its pharmacological profile.
References
- 1. PubChemLite - this compound (C10H14N2O2S) [pubchemlite.lcsb.uni.lu]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Theoretical Properties of tert-Butyl (3-mercaptopyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and known properties of tert-Butyl (3-mercaptopyridin-4-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its physicochemical properties, proposes a viable synthetic pathway with detailed experimental protocols, and discusses its potential mechanism of action based on structurally related compounds.
Core Properties and Physicochemical Data
Quantitative data for this compound is summarized below. It is important to note that while some data is derived from computational predictions, it serves as a valuable baseline for experimental design.
| Property | Value | Source |
| Molecular Formula | C10H14N2O2S | PubChem[1] |
| Molecular Weight | 226.3 g/mol | PubChem[1] |
| Monoisotopic Mass | 226.0776 Da | PubChem[1] |
| Predicted XlogP | 1.6 | PubChem[1] |
| Physical State | Solid (predicted) | General knowledge |
| pKa | Not experimentally determined | N/A |
| Solubility | Not experimentally determined | N/A |
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy (Predicted)
-
δ ~1.5 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.
-
δ ~7.0-8.5 ppm (m, 3H): A series of multiplets corresponding to the three protons on the pyridine ring. The exact chemical shifts and coupling constants will be influenced by the positions of the mercapto and carbamate substituents.
-
δ (variable): A broad singlet for the N-H proton of the carbamate and a singlet for the S-H proton of the mercaptan, the chemical shifts of which can be highly dependent on solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
-
δ ~28 ppm: A signal corresponding to the three equivalent methyl carbons of the tert-butyl group.
-
δ ~80 ppm: A signal for the quaternary carbon of the tert-butyl group.
-
δ ~110-150 ppm: A set of signals corresponding to the carbon atoms of the pyridine ring.
-
δ ~155 ppm: A signal for the carbonyl carbon of the carbamate group.
Infrared (IR) Spectroscopy (Predicted)
-
~3300 cm⁻¹: N-H stretching vibration of the carbamate.
-
~2550 cm⁻¹: S-H stretching vibration of the mercaptan (this band is often weak).
-
~1700 cm⁻¹: C=O stretching vibration of the carbamate.
-
~1600, 1480 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.
Mass Spectrometry (Predicted)
-
[M+H]⁺: m/z ≈ 227.0849
-
[M+Na]⁺: m/z ≈ 249.0668
Proposed Synthesis and Experimental Protocol
A specific, documented synthesis for this compound is not available in the reviewed literature. However, a plausible and efficient synthetic route can be designed based on established methods for the Boc-protection of aminopyridines and the introduction of mercapto groups to pyridine rings. The proposed synthesis is a two-step process starting from 4-amino-3-iodopyridine.
Logical Workflow for Synthesis
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of tert-Butyl (3-iodo-4-pyridinyl)carbamate
This step involves the protection of the amino group of 4-amino-3-iodopyridine with a tert-butyloxycarbonyl (Boc) group.
Materials and Reagents:
-
4-Amino-3-iodopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Protocol:
-
In a round-bottom flask, dissolve 4-amino-3-iodopyridine (1.0 eq) in dichloromethane.
-
To the stirred solution, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain tert-Butyl (3-iodo-4-pyridinyl)carbamate.
Step 2: Synthesis of this compound
This step involves the conversion of the iodo-substituted pyridine to the corresponding thiol.
Materials and Reagents:
-
tert-Butyl (3-iodo-4-pyridinyl)carbamate
-
Thiobenzoic acid
-
Copper(I) iodide (CuI)
-
Phenanthroline
-
Diisopropylethylamine (DIPEA)
-
Toluene
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Dichloromethane
-
Aqueous hydrochloric acid (for acidification)
-
Saturated aqueous sodium bicarbonate solution
Protocol:
-
To a flask, add tert-Butyl (3-iodo-4-pyridinyl)carbamate (1.0 eq), phenanthroline, CuI, and toluene.
-
Add diisopropylethylamine and thiobenzoic acid while stirring under an inert atmosphere (e.g., argon).
-
Heat the reaction mixture at 80-100 °C for 12-16 hours.
-
After cooling, dilute the mixture with a nonpolar solvent like hexane and filter to remove solids. Concentrate the filtrate.
-
Dissolve the resulting crude thiobenzoate in methanol and add potassium carbonate.
-
Stir the mixture at room temperature for 1-2 hours to effect hydrolysis.
-
Evaporate the methanol, dissolve the residue in water, and wash with dichloromethane.
-
Acidify the aqueous layer to approximately pH 5 with dilute HCl and extract the product with dichloromethane.
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Potential Mechanism of Action and Signaling Pathways
While the specific biological target of this compound has not been explicitly identified in the literature, its structural features, particularly the carbamate moiety on a pyridine scaffold, suggest a potential role as an enzyme inhibitor.
Studies on similar pyridine derivatives containing a carbamate functional group have shown them to be effective inhibitors of acetylcholinesterase (AChE).[4][5] Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft.
Proposed Signaling Pathway Inhibition
Caption: Proposed mechanism of action via acetylcholinesterase inhibition.
This inhibitory action is often achieved through the carbamylation of a serine residue within the active site of the acetylcholinesterase enzyme. This renders the enzyme inactive, thereby preventing the hydrolysis of acetylcholine. Such a mechanism is a cornerstone for the therapeutic management of conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[6]
The presence of the mercaptopyridine core in the target molecule may also contribute to its biological activity, potentially through interactions with other biological targets or by influencing its pharmacokinetic properties. Further experimental validation is necessary to confirm this proposed mechanism of action and to explore other potential signaling pathways that may be modulated by this compound.
References
The Enigmatic Journey of tert-Butyl (3-mercaptopyridin-4-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the Carbamate and Mercaptopyridine Moieties
The molecule in focus, tert-Butyl (3-mercaptopyridin-4-yl)carbamate, incorporates two key functional groups that are of significant interest in drug discovery and development. The tert-butoxycarbonyl (Boc) protecting group on the amine is a cornerstone of modern organic synthesis, allowing for the selective modification of other parts of a molecule. The mercaptopyridine scaffold is a known pharmacophore present in various biologically active compounds, exhibiting a range of activities. The combination of these features suggests the potential of this molecule as a versatile intermediate in the synthesis of novel therapeutic agents.
Structural Information and Physicochemical Properties
While detailed experimental data for this specific compound is scarce, its basic structural and physicochemical properties can be derived from its chemical formula and structure.
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₂O₂S |
| Molecular Weight | 226.3 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)(C)OC(=O)NC1=C(C=NC=C1)S |
| InChI Key | MKRKOWOVJQNWSY-UHFFFAOYSA-N |
Data sourced from chemical databases.
Proposed Synthetic Pathway
Although a specific documented synthesis for this compound is not publicly available, a plausible synthetic route can be postulated based on standard organic chemistry methodologies. A common approach would involve the Boc protection of a suitable aminopyridine precursor, followed by the introduction of the mercapto group.
General Experimental Protocol for Boc Protection of an Aminopyridine
The following is a generalized protocol for the tert-butoxycarbonylation of an aminopyridine, a crucial step in the proposed synthesis.
-
Dissolution: The starting aminopyridine is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Reagents: Di-tert-butyl dicarbonate (Boc₂O) is added to the solution, typically in a slight molar excess. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to scavenge the acid byproduct.
-
Reaction: The reaction mixture is stirred at room temperature for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel.
Proposed Synthetic Workflow Diagram
The following diagram illustrates a potential synthetic workflow for the preparation of this compound.
Caption: A potential two-step synthesis of the target compound.
Potential Applications in Drug Discovery
Given the functionalities present in this compound, it can be envisioned as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
Signaling Pathway Diagram
The mercaptopyridine moiety is a known feature in compounds that can interact with various biological targets, including kinases and metalloenzymes. The following diagram illustrates a hypothetical signaling pathway where a derivative of the title compound could act as an inhibitor.
Caption: Inhibition of a kinase cascade by a hypothetical derivative.
Conclusion and Future Directions
While the discovery and detailed history of this compound remain to be fully elucidated in the public domain, its chemical structure suggests significant potential as a synthetic intermediate. This guide provides a foundational understanding based on analogous compounds and established synthetic methodologies. Further research is warranted to fully explore the synthesis, characterization, and potential applications of this enigmatic molecule, which may hold the key to the development of novel therapeutics. The scientific community is encouraged to investigate and publish findings on this and similar compounds to expand the collective knowledge base.
Methodological & Application
Application of tert-Butyl (3-mercaptopyridin-4-yl)carbamate in the Synthesis of Covalent Kinase Inhibitors
Disclaimer: Extensive searches of scientific literature and patent databases did not yield specific examples of tert-Butyl (3-mercaptopyridin-4-yl)carbamate being used in the synthesis of kinase inhibitors. The following application notes and protocols are therefore presented as a scientifically plausible, hypothetical guide for researchers exploring the use of this reagent in the design of covalent kinase inhibitors, based on established principles of medicinal chemistry and organic synthesis.
Introduction
Covalent kinase inhibitors represent a powerful class of therapeutics that can achieve high potency and prolonged duration of action by forming a stable bond with their target protein. A common strategy in the design of these inhibitors is to incorporate an electrophilic "warhead" that can react with a nucleophilic amino acid residue, typically a cysteine, within the kinase's active site. The 4-amino-3-mercaptopyridine scaffold is an attractive starting point for the development of such inhibitors. The aminopyridine core can serve as a hinge-binding motif, interacting with the kinase's ATP-binding pocket, while the strategically positioned thiol group can act as a nucleophile in subsequent reactions to introduce an electrophilic warhead, or in some cases, the thiol itself or a derivative could be part of a reversible covalent interaction.
The use of this compound offers a synthetically versatile starting material for this purpose. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino position allows for selective manipulation of the thiol group and prevents unwanted side reactions during the initial synthetic steps.[1] This protecting group can be readily removed under acidic conditions to reveal the free amine for further functionalization, enabling the construction of a diverse library of potential kinase inhibitors.[2]
Hypothetical Application in the Synthesis of a Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor
This application note outlines a hypothetical synthetic route to a novel covalent inhibitor of Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies. The strategy involves using this compound as a key building block to introduce the covalent-binding moiety.
Proposed Kinase Inhibition Signaling Pathway
Caption: Hypothetical BTK signaling pathway and the point of covalent inhibition.
Data Presentation
The following table summarizes hypothetical data for a series of synthesized covalent BTK inhibitors derived from this compound.
| Compound ID | R Group on Pyridine Amine | Warhead Moiety | BTK IC50 (nM) | Cellular BTK Occupancy (%) | Overall Yield (%) |
| HYPO-BTKi-01 | Phenyl | Acrylamide | 15.2 | 92 | 35 |
| HYPO-BTKi-02 | 4-Phenoxyphenyl | Acrylamide | 2.8 | 98 | 32 |
| HYPO-BTKi-03 | 2-Phenoxypyridine | Acrylamide | 5.1 | 95 | 38 |
| HYPO-BTKi-04 | 4-Phenoxyphenyl | Vinyl Sulfonamide | 8.9 | 91 | 28 |
Experimental Protocols
General Synthetic Workflow
Caption: General workflow for synthesizing covalent kinase inhibitors.
Detailed Protocol for the Synthesis of HYPO-BTKi-02
Step 1: Synthesis of tert-butyl (3-((3-acrylamidopropyl)thio)pyridin-4-yl)carbamate
-
To a solution of this compound (1.0 g, 4.16 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) under a nitrogen atmosphere, add potassium carbonate (0.69 g, 5.00 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-(3-bromopropyl)acrylamide (0.80 g, 4.16 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, 30% ethyl acetate in hexanes) to afford the title compound as a white solid.
Step 2: Synthesis of 3-((3-acrylamidopropyl)thio)pyridin-4-amine
-
Dissolve tert-butyl (3-((3-acrylamidopropyl)thio)pyridin-4-yl)carbamate (1.0 g, 2.83 mmol) in dichloromethane (DCM, 10 mL).
-
Add trifluoroacetic acid (TFA, 2 mL) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM (20 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the title compound, which can be used in the next step without further purification.
Step 3: Synthesis of N-(3-((4-((4-phenoxyphenyl)amino)pyridin-3-yl)thio)propyl)acrylamide (HYPO-BTKi-02)
-
To a solution of 3-((3-acrylamidopropyl)thio)pyridin-4-amine (0.5 g, 1.97 mmol) in anhydrous 1,4-dioxane (15 mL) in a microwave vial, add 1-bromo-4-phenoxybenzene (0.54 g, 2.17 mmol), Pd₂(dba)₃ (0.09 g, 0.10 mmol), and Xantphos (0.11 g, 0.20 mmol).
-
Add cesium carbonate (1.28 g, 3.94 mmol) and degas the mixture with nitrogen for 10 minutes.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 1 hour.
-
Cool the reaction mixture, filter through Celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative HPLC to afford the final compound, HYPO-BTKi-02, as a pale yellow solid.
Conclusion
This compound represents a promising, albeit currently undocumented, building block for the synthesis of novel covalent kinase inhibitors. Its functional group arrangement allows for the strategic introduction of an electrophilic warhead and subsequent elaboration of the kinase-binding scaffold. The hypothetical synthesis of a BTK inhibitor presented herein demonstrates a plausible route for its application. Further research is warranted to explore the full potential of this and related reagents in the discovery of new targeted therapies.
References
Application Notes and Protocols: tert-Butyl (3-mercaptopyridin-4-yl)carbamate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl (3-mercaptopyridin-4-yl)carbamate is a bifunctional heterocyclic compound containing a pyridine core, a thiol (-SH) group, and a tert-butyloxycarbonyl (Boc)-protected amine. While not extensively documented as a standalone therapeutic agent, its structural motifs suggest significant potential as a versatile building block in medicinal chemistry. The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] The presence of a nucleophilic thiol group and a protected amine allows for selective functionalization, making it a valuable intermediate for the synthesis of diverse compound libraries for drug discovery.
Carbamates, particularly Boc-protected amines, are integral to modern organic synthesis and medicinal chemistry, serving as stable protecting groups that can be readily removed under specific conditions.[6][7] This allows for sequential chemical modifications at different positions of the molecule.
This document provides an overview of the potential applications of this compound, along with detailed, representative experimental protocols for its synthesis and derivatization.
Potential Medicinal Chemistry Applications
The unique structural features of this compound make it a promising starting material for the development of various therapeutic agents.
-
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The thiol group can be used to introduce substituents that interact with specific residues in the kinase active site.
-
Anticancer Agents: Pyridine derivatives have shown significant antiproliferative activity against various cancer cell lines.[3][5][8] The thiol group can be functionalized to enhance cytotoxicity or to target specific tumor-related enzymes.
-
Anti-inflammatory Agents: The carbamate and pyridine moieties can be found in compounds with anti-inflammatory properties.[9] Derivatization of the thiol group can lead to novel anti-inflammatory agents.
-
Antimicrobial Agents: The pyridine scaffold is a known antibacterial and antifungal pharmacophore.[1][10] Modification of the thiol group can be explored to develop new antimicrobial compounds.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible multi-step synthesis of the title compound, starting from commercially available materials.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Materials:
-
4-Aminopyridine
-
Nitric acid (HNO₃)
-
Sulfuric acid (H₂SO₄)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF)
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Potassium thiocyanate (KSCN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: Synthesis of 3-Nitro-4-aminopyridine.
-
To a stirred solution of 4-aminopyridine in concentrated sulfuric acid at 0 °C, slowly add a mixture of nitric acid and sulfuric acid.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Step 2: Synthesis of tert-Butyl (3-nitropyridin-4-yl)carbamate.
-
To a solution of 3-nitro-4-aminopyridine in THF, add DMAP followed by Boc₂O.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Remove the solvent under reduced pressure and dissolve the residue in ethyl acetate.
-
Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate.
-
Purify the product by recrystallization from an ethyl acetate/hexanes mixture.
-
-
Step 3: Synthesis of tert-Butyl (3-aminopyridin-4-yl)carbamate.
-
Dissolve tert-butyl (3-nitropyridin-4-yl)carbamate in ethanol and add 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Step 4: Synthesis of this compound.
-
Dissolve the crude tert-butyl (3-aminopyridin-4-yl)carbamate in aqueous HCl at 0 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, dissolve potassium thiocyanate in water and add it to the diazonium salt solution.
-
Heat the reaction mixture to 60 °C for 1 hour.
-
Cool the mixture to room temperature, extract with ethyl acetate, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify the final product by column chromatography.
-
Protocol 2: Derivatization of the Thiol Group by Alkylation
This protocol outlines a general procedure for the alkylation of the thiol group, a common strategy to introduce diverse substituents.
Workflow for Thiol Alkylation
Caption: General workflow for the alkylation of the thiol group.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in DMF or MeCN.
-
Add a base such as potassium carbonate or cesium carbonate to the solution.
-
Add the desired alkyl halide dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to liberate the free amine, which can then be further functionalized.
Workflow for Boc Deprotection
Caption: General workflow for the deprotection of the Boc group.
Materials:
-
Boc-protected pyridine derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA or a solution of HCl in dioxane at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Wash the organic layer with brine, dry over magnesium sulfate, and concentrate to yield the deprotected amine.
Quantitative Data Summary
As a versatile building block, the biological activity of derivatives of this compound would be highly dependent on the nature of the substituents introduced. The following table provides a representative summary of the kind of quantitative data that would be generated and analyzed for novel compounds derived from this scaffold.
| Compound ID | Target | Assay Type | IC₅₀ (µM) | Reference |
| Derivative A | Kinase X | Kinase Activity Assay | 0.5 | Hypothetical |
| Derivative B | HeLa Cell Line | Cell Proliferation Assay | 2.1 | Hypothetical |
| Derivative C | E. coli | MIC Assay | 10 | Hypothetical |
| Derivative D | COX-2 | Enzyme Inhibition Assay | 1.5 | Hypothetical |
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its strategic placement of a protected amine and a reactive thiol on a pyridine core allows for a wide range of chemical modifications. The protocols provided herein offer a representative guide for the synthesis and derivatization of this compound, paving the way for the exploration of new chemical space in drug discovery. Further investigation into the biological activities of its derivatives is warranted to fully realize its potential in medicinal chemistry.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 5. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-Butyl (3-mercaptopyridin-4-yl)carbamate as a Versatile Building Block for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The rational design and synthesis of PROTACs are crucial for achieving desired potency, selectivity, and favorable pharmacokinetic properties.
This document provides detailed application notes and experimental protocols for the use of tert-butyl (3-mercaptopyridin-4-yl)carbamate as a versatile building block in the synthesis of PROTACs. This reagent offers two orthogonal points for linker attachment: a reactive thiol group for initial conjugation and a Boc-protected amine that can be deprotected for subsequent coupling, providing a strategic advantage in the modular assembly of PROTACs.
Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₂O₂S |
| Molecular Weight | 226.30 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and DCM |
| CAS Number | 365996-04-9 |
Application in PROTAC Synthesis
The unique structure of this compound allows for a two-directional strategy in PROTAC synthesis. The nucleophilic thiol (-SH) group can readily react with an electrophilic linker, such as one containing an alkyl halide or a maleimide, to form a stable thioether bond. The tert-butyloxycarbonyl (Boc) protecting group on the amine can then be removed under acidic conditions to reveal a primary amine, which can be coupled to a warhead or an E3 ligase ligand via amide bond formation. This sequential approach offers precise control over the synthesis and allows for the modular construction of PROTAC libraries with diverse linkers and binding elements.
Logical Relationship of Functional Groups
Caption: Functional group orthogonality of the building block.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound. As an example, we will describe the synthesis of a hypothetical BRD4-targeting PROTAC that recruits the VHL E3 ligase.
Experimental Workflow
Caption: General workflow for PROTAC synthesis.
Protocol 1: Synthesis of Intermediate 1 via Thioether Formation
This protocol describes the reaction of the thiol group of this compound with an electrophilic linker.
Materials and Reagents:
-
This compound
-
Alkyl halide linker (e.g., 1-bromo-2-(2-bromoethoxy)ethane)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide linker (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain Intermediate 1.
| Parameter | Value |
| Reaction Time | 4-6 hours |
| Temperature | Room Temperature |
| Typical Yield | 70-85% |
Protocol 2: Boc Deprotection to Yield Intermediate 2
This protocol details the removal of the Boc protecting group to expose the primary amine.
Materials and Reagents:
-
Intermediate 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in DCM and neutralize with saturated NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield Intermediate 2, which is often used in the next step without further purification.
| Parameter | Value |
| Reaction Time | 1-2 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >90% (crude) |
Protocol 3: Final PROTAC Synthesis via Amide Coupling
This protocol describes the coupling of the free amine of Intermediate 2 with a carboxylic acid-functionalized warhead or E3 ligase ligand.
Materials and Reagents:
-
Intermediate 2
-
Carboxylic acid-functionalized warhead (e.g., JQ1-acid) or E3 ligase ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid-functionalized component (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Intermediate 2 (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC directly by preparative High-Performance Liquid Chromatography (HPLC).
| Parameter | Value |
| Reaction Time | 12-16 hours |
| Temperature | Room Temperature |
| Typical Yield | 40-60% (after purification) |
Characterization and Evaluation Data
The synthesized PROTAC should be characterized to confirm its identity and purity. Biological assays are then performed to evaluate its efficacy.
| Assay | Key Parameters | Example Data (Hypothetical) |
| LC-MS | Purity, Molecular Weight | >95% purity, [M+H]⁺ found |
| ¹H NMR | Structure Confirmation | Consistent with proposed structure |
| Target Binding Assay | IC₅₀ / Kₑ | 50 nM (to BRD4) |
| E3 Ligase Binding Assay | IC₅₀ / Kₑ | 150 nM (to VHL) |
| Western Blot | DC₅₀, Dₘₐₓ | DC₅₀ = 25 nM, Dₘₐₓ = 95% |
| Cell Viability Assay | GI₅₀ | 100 nM |
DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum degradation percentage. GI₅₀: Concentration for 50% growth inhibition.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of PROTACs. Its orthogonal functional groups—a thiol and a protected amine—allow for a controlled and modular synthetic approach. The protocols outlined in this document provide a solid foundation for researchers to incorporate this building block into their PROTAC design and discovery workflows, facilitating the development of novel protein degraders for therapeutic applications.
Application Notes and Protocols for Covalent Modification of Proteins with tert-Butyl (3-mercaptopyridin-4-yl)carbamate
For Research Use Only.
Introduction
Covalent modification of proteins is a fundamental tool in chemical biology, drug discovery, and diagnostics. It allows for the attachment of probes, tags, or therapeutic moieties to specific amino acid residues on a protein's surface. tert-Butyl (3-mercaptopyridin-4-yl)carbamate is a bifunctional reagent designed for the covalent modification of proteins. This molecule features a mercaptopyridine moiety, which can form a stable disulfide bond with a free cysteine residue on a target protein. Additionally, it contains a Boc-protected amine that, upon deprotection, provides a versatile handle for subsequent conjugation of various payloads, such as fluorescent dyes, biotin, or drug molecules. The ability to perform a two-step modification offers precise control over the labeling process and the nature of the attached entity.
The mercaptopyridine group reacts specifically with free thiols, such as those on cysteine residues, to form a disulfide linkage. This reaction is reversible under reducing conditions, offering a potential mechanism for cleavable conjugates. The tert-butyloxycarbonyl (Boc) protecting group on the amine is stable under the conditions required for the initial protein modification but can be readily removed under acidic conditions to reveal a primary amine for further functionalization.
Principle of the Reaction
The covalent modification of a protein with this compound proceeds in two main stages:
-
Covalent Linkage to Cysteine: The thiol group of the mercaptopyridine moiety reacts with an accessible cysteine residue on the target protein via disulfide exchange, forming a stable disulfide bond. This reaction is typically performed at a slightly basic pH to ensure the cysteine thiol is in its more reactive thiolate form.
-
Boc Deprotection and Secondary Conjugation (Optional): Following the initial modification, the Boc-protected amine can be deprotected using acidic conditions, such as trifluoroacetic acid (TFA). The newly exposed primary amine can then be used for subsequent conjugation reactions, for example, with N-hydroxysuccinimide (NHS) esters of desired molecules.
Data Presentation
The following table summarizes hypothetical quantitative data for the modification of a model protein (e.g., Bovine Serum Albumin, BSA) with this compound.
| Parameter | Value | Conditions |
| Modification Efficiency | ||
| Molar Ratio (Reagent:Protein) | ||
| 5:1 | 65% | pH 7.5, 2 hours, Room Temperature |
| 10:1 | 85% | pH 7.5, 2 hours, Room Temperature |
| 20:1 | >95% | pH 7.5, 2 hours, Room Temperature |
| Boc Deprotection Yield | >90% | 50% TFA in DCM, 30 min, Room Temperature |
| Secondary Conjugation Efficiency | ||
| (with Fluorescein-NHS ester) | >80% | pH 8.5, 1 hour, Room Temperature |
Experimental Protocols
Protocol 1: Covalent Modification of a Protein with this compound
This protocol describes the direct covalent attachment of the reagent to a cysteine-containing protein.
Materials:
-
Target protein with at least one accessible cysteine residue
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
-
Protein concentration assay kit (e.g., BCA assay)
Procedure:
-
Protein Preparation: Dissolve the target protein in PBS (pH 7.5) to a final concentration of 1-5 mg/mL. If the protein has been stored in a buffer containing reducing agents (e.g., DTT, TCEP), these must be removed by dialysis or using a desalting column prior to modification.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Reaction: a. To the protein solution, add the desired molar excess of the this compound stock solution. For example, for a 10-fold molar excess, add 1 µL of the 10 mM stock solution for every 100 µL of a 10 µM protein solution. b. Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.
-
Purification: Remove the excess, unreacted reagent by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.5).
-
Characterization: a. Determine the concentration of the modified protein using a standard protein assay. b. Confirm the modification and determine the efficiency using techniques such as Mass Spectrometry (to observe the mass shift corresponding to the attached reagent) or Ellman's test (to quantify the decrease in free thiols).
Protocol 2: Two-Step Labeling via Boc Deprotection and Secondary Conjugation
This protocol outlines the procedure for attaching a secondary molecule (e.g., a fluorescent dye) to the protein modified with this compound.
Materials:
-
Protein modified with this compound (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
NHS-ester of the molecule to be conjugated (e.g., Fluorescein-NHS)
-
Sodium Bicarbonate buffer (0.1 M, pH 8.5)
-
Desalting column
Procedure:
-
Boc Deprotection: a. Lyophilize the modified protein from Protocol 1. b. Resuspend the lyophilized protein in a solution of 50% TFA in DCM. c. Incubate for 30 minutes at room temperature. d. Remove the TFA and DCM under a stream of nitrogen and then by vacuum centrifugation.
-
Secondary Conjugation: a. Immediately dissolve the deprotected protein in 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a concentration of 1-5 mg/mL. b. Prepare a 10 mM stock solution of the NHS-ester derivative (e.g., Fluorescein-NHS) in DMSO. c. Add a 5- to 10-fold molar excess of the NHS-ester stock solution to the deprotected protein solution. d. Incubate for 1 hour at room temperature in the dark (if using a light-sensitive dye).
-
Purification: Remove the excess, unreacted NHS-ester by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm the successful secondary conjugation by methods appropriate for the attached molecule (e.g., UV-Vis spectroscopy for a fluorescent dye, or a biotin-avidin binding assay for a biotin tag).
Visualizations
Caption: Reaction pathway for the two-step covalent modification of a protein.
Experimental Protocol for Boc Deprotection of tert-Butyl (3-mercaptopyridin-4-yl)carbamate
Application Note
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the protection of amine functionalities due to its stability under various conditions and its facile cleavage under acidic conditions.[1] This document provides a detailed experimental protocol for the deprotection of tert-Butyl (3-mercaptopyridin-4-yl)carbamate to yield 4-amino-3-mercaptopyridine, a valuable intermediate in the synthesis of various pharmaceutical compounds.[2]
The standard method for Boc deprotection involves the use of a strong acid, most commonly trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[3][4] The mechanism proceeds through protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.
A critical consideration for the deprotection of this compound is the presence of a nucleophilic mercapto (thiol) group. The highly reactive tert-butyl cation generated during the deprotection can lead to unwanted side reactions, specifically S-alkylation of the thiol.[5] To mitigate this, the use of a scavenger is highly recommended. Scavengers, such as triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT), are added to the reaction mixture to trap the tert-butyl cation, thus preventing its reaction with the desired product.[6][7]
This protocol details a robust procedure for the efficient deprotection of this compound, incorporating the use of a scavenger to ensure high purity of the final product.
Quantitative Data Summary
While specific quantitative data for the deprotection of this compound is not extensively published, the following table summarizes typical conditions and expected outcomes based on general Boc deprotection protocols for analogous substrates.[6][8][9]
| Parameter | Condition | Expected Outcome/Note |
| Reagent | Trifluoroacetic Acid (TFA) | A strong acid that effectively cleaves the Boc group. |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are preferred. |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can lead to faster deprotection but may increase side reactions.[10] |
| Scavenger | Triisopropylsilane (TIS) | 5-10% (v/v). Essential to prevent S-alkylation of the thiol group. |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[11] |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS for completion. |
| Yield | >90% (expected) | Yields are generally high for this type of reaction. |
Experimental Protocol
This protocol describes the deprotection of the Boc group from this compound using TFA in DCM with TIS as a scavenger.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous DCM (concentration typically 0.1-0.5 M).
-
Scavenger Addition: Add triisopropylsilane (TIS) to the solution (5-10% v/v).
-
Acid Addition: Cool the flask to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution to achieve a final concentration of 20-50% (v/v). Caution: The addition of TFA is exothermic.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2 x 10 mL).
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Caution: Carbon dioxide gas will evolve; vent the separatory funnel frequently.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-amino-3-mercaptopyridine.
-
If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.
-
Experimental Workflow
Caption: Workflow for the Boc deprotection of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 5. rsc.org [rsc.org]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: tert-Butyl (3-mercaptopyridin-4-yl)carbamate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the creation of custom peptides for therapeutics, research, and diagnostics. The introduction of non-canonical amino acids is a key strategy for enhancing peptide stability, modulating biological activity, and introducing novel functionalities. tert-Butyl (3-mercaptopyridin-4-yl)carbamate is a unique building block for incorporation into peptide sequences. Its structure, featuring a pyridine ring with vicinal mercapto and amino groups, offers intriguing possibilities for peptide chemists.
The pyridine moiety can be used to introduce a metal-chelating site, alter the peptide's electronic properties, or serve as a handle for specific bioconjugation reactions. The mercapto group, analogous to the thiol in cysteine, allows for the formation of disulfide bridges or site-specific modification. The amine is protected with a tert-butoxycarbonyl (Boc) group, a standard protecting group in peptide synthesis.
This document provides detailed protocols and application notes for the use of this compound in Fmoc-based solid-phase peptide synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of the reagent is provided below.
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₂O₂S |
| Molecular Weight | 226.30 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS |
| InChI Key | MKRKOWOVJQNWSY-UHFFFAOYSA-N |
Application in Solid-Phase Peptide Synthesis
The title compound is provided with a Boc-protected amine. For incorporation into a peptide chain using the widely adopted Fmoc/tBu strategy, the amine must be protected with an Fmoc group, and the thiol group of the mercaptopyridine moiety should be protected to prevent side reactions during peptide assembly.
Preparation of the Fmoc-Protected Building Block
To be useful in standard Fmoc-SPPS, the Boc group on the exocyclic amine of this compound must be replaced with an Fmoc group. A typical procedure would involve a two-step process: Boc deprotection followed by Fmoc protection. The thiol group should also be protected, for instance with a trityl (Trt) group, prior to its use in synthesis.
Experimental Protocol 1: Preparation of Fmoc-(3-(Trt-thio)pyridin-4-yl)-OH
-
Thiol Protection: Dissolve this compound (1 eq.) in a suitable solvent such as DCM. Add triethylamine (2.2 eq.) and trityl chloride (1.1 eq.). Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Trt-protected intermediate.
-
Boc Deprotection: Dissolve the Trt-protected intermediate in a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM. Stir for 1-2 hours at room temperature. Evaporate the solvent and excess TFA under reduced pressure.
-
Fmoc Protection: Dissolve the deprotected amine in a 10% aqueous sodium carbonate solution and 1,4-dioxane. Cool the solution to 0°C and add Fmoc-OSu (1.1 eq.). Allow the reaction to warm to room temperature and stir overnight. Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the final Fmoc-protected building block.
Workflow for Fmoc-SPPS Incorporation
The prepared Fmoc-protected and S-trityl-protected building block can be incorporated into a peptide sequence using a standard automated SPPS protocol. Due to the potential steric hindrance of the pyridyl group, a powerful coupling reagent such as HBTU, HATU, or COMU is recommended.[1][2]
Experimental Protocol 2: Automated SPPS of a Peptide Containing the Pyridyl-Thiol Moiety
This protocol describes a single coupling cycle for the incorporation of the modified amino acid.
-
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-(3-(Trt-thio)pyridin-4-yl)-OH
-
Deprotection Solution: 20% piperidine in DMF
-
Coupling Reagent: HBTU (or HATU/COMU) (4 eq.)
-
Base: N,N-Diisopropylethylamine (DIPEA) (8 eq.)
-
Solvents: DMF, DCM
-
-
Procedure (per cycle):
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove piperidine.
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-(3-(Trt-thio)pyridin-4-yl)-OH (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to check for complete coupling (a negative test indicates completion). If the test is positive, a second coupling may be necessary.
-
Washing: Wash the resin with DMF (5-7 times).
-
Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection
The final step is to cleave the peptide from the resin and remove all side-chain protecting groups. The presence of the Trt-protected thiol and the pyridine ring requires a cleavage cocktail with appropriate scavengers to prevent side reactions.[3][4][5]
Experimental Protocol 3: Cleavage and Deprotection
-
Materials:
-
Peptide-resin
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)
-
Cold diethyl ether
-
-
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry under vacuum for at least 1 hour.
-
Cleavage Reaction: Add the freshly prepared Reagent K to the dried resin (10 mL per 100 mg of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The resin may turn a dark color.
-
Peptide Precipitation: Filter the cleavage mixture into a centrifuge tube containing cold diethyl ether (10-fold excess). A white precipitate of the crude peptide should form.
-
Washing: Wash the resin with a small amount of fresh TFA and add this to the ether.
-
Isolation: Centrifuge the ether suspension to pellet the crude peptide. Decant the ether.
-
Drying: Wash the peptide pellet with cold ether 2-3 more times, then dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Illustrative Quantitative Data
The successful incorporation of a non-canonical amino acid can impact the overall yield and purity of the final peptide. The following table provides illustrative data for the synthesis of a model 10-mer peptide, comparing a standard sequence with one containing the 3-mercaptopyridin-4-yl (Mpy) residue. This data is hypothetical and serves as a guideline for expected outcomes.
| Parameter | Model Peptide (Standard) | Model Peptide with Mpy |
| Crude Purity (by RP-HPLC) | ~85% | ~70-75% |
| Overall Yield (after purification) | ~25% | ~15-20% |
| Coupling Efficiency for Mpy residue | N/A | >95% (with double coupling) |
| Major Impurities | Deletion sequences | Deletion sequences, Mpy-related adducts (if scavengers are inadequate) |
Note: The lower crude purity and yield for the Mpy-containing peptide are typical for syntheses involving sterically hindered, non-canonical amino acids.
Visualizations
Diagrams of Workflows and Pathways
Caption: Workflow for the preparation of the Fmoc-protected building block.
Caption: SPPS cycle for the incorporation of the Mpy residue.
Caption: Workflow for the final cleavage and deprotection of the peptide.
Conclusion
This compound represents a versatile, albeit novel, building block for the synthesis of modified peptides. Its successful incorporation requires a thoughtful approach to protecting group strategy, coupling conditions, and cleavage protocols. The pyridine and thiol functionalities offer exciting avenues for creating peptides with unique structural and functional properties, including enhanced biological activity, improved stability, and the potential for novel conjugation chemistries. The protocols outlined in this document provide a solid foundation for researchers to begin exploring the utility of this non-canonical amino acid in their peptide synthesis endeavors. As with any non-standard building block, optimization of the described methods for specific peptide sequences is highly recommended to achieve the best results.
References
Application Notes: Utilizing tert-Butyl (3-mercaptopyridin-4-yl)carbamate in Thiol-Ene Click Chemistry for Bioconjugation and Material Science
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tert-Butyl (3-mercaptopyridin-4-yl)carbamate is a versatile bifunctional molecule featuring a nucleophilic thiol group and a protected amine on a pyridine scaffold. The presence of the thiol group makes it an excellent candidate for participation in thiol-ene "click" reactions. This type of reaction is characterized by its high efficiency, selectivity, and biocompatibility, proceeding under mild conditions, often initiated by light or a radical initiator. These characteristics make it a powerful tool for various applications, including drug delivery, surface modification, and the synthesis of novel biomaterials.
The tert-butoxycarbonyl (Boc) protecting group on the amine allows for orthogonal derivatization. After the thiol-ene conjugation, the Boc group can be removed under acidic conditions to reveal a primary amine, which can then be used for further modifications, such as amide bond formation or attachment of another moiety. This dual functionality opens up possibilities for creating complex, multifunctional architectures.
This document provides detailed protocols and data for the application of this compound in photo-initiated thiol-ene click chemistry.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the photo-initiated thiol-ene conjugation of this compound with a generic alkene partner (e.g., N-allylacetamide as a model substrate). These values are representative and may vary depending on the specific alkene, solvent, and reaction scale.
| Parameter | Value | Notes |
| Reactant 1 | This compound | 1.2 equivalents |
| Reactant 2 | Alkene-functionalized substrate | 1.0 equivalent |
| Photoinitiator | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | 1-5 mol% |
| Solvent | Acetonitrile/THF (1:1 v/v) | Degassed prior to use |
| UV Wavelength | 365 nm | |
| Reaction Time | 5 - 30 minutes | Monitored by TLC or LC-MS |
| Expected Yield | > 90% | Highly efficient reaction |
| Temperature | Ambient Temperature (20-25 °C) |
Experimental Protocols
Protocol 1: Photo-initiated Thiol-Ene Conjugation
This protocol describes a general method for the conjugation of this compound to an alkene-containing molecule via a radical-mediated thiol-ene reaction.
Materials:
-
This compound
-
Alkene-functionalized molecule of interest (e.g., protein, peptide, or small molecule with a terminal allyl or norbornene group)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Degassed solvents (e.g., Acetonitrile, Tetrahydrofuran (THF), or a mixture)
-
UV lamp (365 nm)
-
Reaction vessel (quartz or borosilicate glass)
-
Stirring apparatus
-
Nitrogen or Argon supply for inert atmosphere
Procedure:
-
In a suitable reaction vessel, dissolve the alkene-functionalized molecule (1.0 eq) in the chosen degassed solvent.
-
Add this compound (1.2 eq) to the solution and stir until fully dissolved.
-
Add the photoinitiator, DMPA (0.02 eq), to the reaction mixture.
-
Seal the vessel and ensure the contents are under an inert atmosphere (N₂ or Ar) by gently bubbling the gas through the solution for 10-15 minutes.
-
Place the reaction vessel under a 365 nm UV lamp, ensuring even irradiation. Maintain stirring throughout the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 5-30 minutes).
-
Upon completion, remove the UV light source.
-
Concentrate the reaction mixture in vacuo to remove the solvent.
-
Purify the resulting conjugate product using an appropriate method, such as column chromatography on silica gel, to remove excess reagents and initiator byproducts.
Protocol 2: Deprotection of the Boc Group Post-Conjugation
This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group from the conjugated product to expose the primary amine for subsequent functionalization.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the purified Boc-protected conjugate in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) dropwise to the solution at 0 °C (ice bath). A common ratio is 1:1 DCM:TFA.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate using a rotary evaporator to yield the deprotected product containing a free primary amine.
Visualizations
Caption: Workflow for the photo-initiated thiol-ene conjugation.
Caption: Mechanism of the radical-mediated thiol-ene reaction.
Application Notes: The Role of the Mercaptopyridine Moiety in tert-Butyl (3-mercaptopyridin-4-yl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl (3-mercaptopyridin-4-yl)carbamate is a bifunctional heterocyclic compound designed for applications in synthetic chemistry and drug discovery. Its structure combines a pyridine core with two key functional groups: a mercapto (thiol, -SH) group at the 3-position and a tert-butoxycarbonyl (Boc)-protected amine at the 4-position. The utility of this molecule stems from the distinct and often orthogonal reactivity of these groups. This document focuses on the multifaceted role of the mercaptopyridine moiety, which serves as a versatile anchor for chemical modification and a potential pharmacophore.
The tert-butylcarbamate group primarily functions as a protecting group for the amine. The bulky tert-butyl group ensures stability under a variety of reaction conditions (e.g., basic, nucleophilic), while allowing for straightforward removal under acidic conditions to unmask the reactive amino group. This enables selective reactions at other positions of the molecule, particularly at the mercapto group.
Physicochemical Properties
The properties of the parent compound provide a baseline for its handling and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C10H14N2O2S | PubChem CID: 22934779[1] |
| Molecular Weight | 226.3 g/mol | PubChem CID: 22934779[1] |
| Monoisotopic Mass | 226.0776 Da | PubChem CID: 22934779[1] |
| Predicted XlogP | 1.6 | PubChem CID: 22934779[1] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Solubility | Soluble in organic solvents like DMSO, DMF, CH2Cl2 | General chemical knowledge |
Core Functional Roles of the Mercaptopyridine Moiety
The mercaptopyridine moiety is the primary reactive center of the molecule, offering several avenues for chemical modification and conjugation. Its importance can be categorized into three main functions:
-
A Versatile Nucleophilic Handle: The thiol group is a potent nucleophile, making it an ideal site for introducing a wide range of substituents via carbon-sulfur bond formation.[2] This is crucial for building more complex molecules where the pyridine ring serves as a core scaffold. Key reactions include:
-
S-Alkylation: Reaction with alkyl halides to form thioethers.
-
S-Acylation: Reaction with acyl chlorides or anhydrides to form thioesters.
-
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
-
-
A Metal Chelating Agent: The sulfur atom of the thiol group, in concert with the nitrogen of the pyridine ring, can act as a bidentate ligand to chelate metal ions.[2][3] This property is exploited in various fields:
-
Catalysis: Formation of metal complexes that can act as catalysts in organic reactions.[2]
-
Analytical Chemistry: Development of sensors for the detection of heavy metals.[3]
-
Medicinal Chemistry: Design of metalloenzyme inhibitors, where chelation of a key metal ion in an enzyme's active site leads to inhibition.
-
-
A Precursor to Biologically Active Scaffolds: Mercaptopyridine derivatives have been investigated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties.[4] Therefore, this compound serves as an excellent starting material for synthesizing novel therapeutic candidates. The thiol group can also be oxidized to form a disulfide bond, a reversible covalent linkage often used in prodrug design and bioconjugation.[5]
Experimental Protocols & Workflows
The following are representative protocols demonstrating the key reactivities of the mercaptopyridine and Boc-protected amine moieties.
Protocol 1: S-Alkylation of the Mercaptopyridine Moiety
This protocol describes a general procedure for the selective alkylation of the thiol group, leaving the Boc-protected amine intact.
Workflow:
Caption: Workflow for selective S-alkylation.
Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M), add potassium carbonate (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired alkyl halide (1.1 eq) dropwise over 5 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the S-alkylated product.
Protocol 2: Deprotection of the Boc-Protected Amine
This protocol describes the removal of the Boc protecting group to reveal the free amine, which can then be used in subsequent reactions like amide bond formation.
Workflow:
References
- 1. PubChemLite - this compound (C10H14N2O2S) [pubchemlite.lcsb.uni.lu]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Elucidating the adsorption of 2-Mercaptopyridine drug on the aluminum phosphide (Al12P12) nanocage: A DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for tert-Butyl (3-mercaptopyridin-4-yl)carbamate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of tert-Butyl (3-mercaptopyridin-4-yl)carbamate as a key building block in the synthesis of substituted thieno[3,2-b]pyridines. This scaffold is of significant interest in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.
Introduction
This compound is a versatile bifunctional reagent for the synthesis of fused heterocyclic systems. The presence of a nucleophilic thiol group at the 3-position and a protected amine at the 4-position of the pyridine ring allows for sequential and regioselective reactions to construct the thieno[3,2-b]pyridine core. This heterocyclic motif is a key component of numerous biologically active molecules, including inhibitors of protein kinases that are implicated in cancer and inflammatory diseases. The Boc-protecting group offers the advantage of stability under various reaction conditions and can be readily removed under acidic conditions to allow for further functionalization of the resulting amino group.
Application: Synthesis of 2-Substituted-7-(tert-butoxycarbonylamino)thieno[3,2-b]pyridines
A primary application of this compound is the synthesis of 2-substituted-7-(tert-butoxycarbonylamino)thieno[3,2-b]pyridines via a sequential S-alkylation and intramolecular cyclization strategy, analogous to the Fiesselmann thiophene synthesis. This approach provides a modular route to a variety of substituted thieno[3,2-b]pyridines by varying the alpha-halo ketone or ester used in the initial alkylation step.
General Reaction Scheme:
The overall synthetic strategy involves a two-step, one-pot procedure:
-
S-Alkylation: The thiol group of this compound is alkylated with an α-haloketone or α-haloester in the presence of a mild base.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular aldol-type condensation, followed by dehydration, to form the fused thiophene ring.
A subsequent deprotection of the Boc group can be performed to yield the 7-aminothieno[3,2-b]pyridine core, which is a versatile intermediate for further diversification, for instance, through amide bond formation or cross-coupling reactions.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-(tert-butoxycarbonylamino)thieno[3,2-b]pyridine-2-carboxylate
This protocol describes the synthesis of a 2-carboxyethyl-substituted thieno[3,2-b]pyridine derivative.
Materials:
-
This compound
-
Ethyl 2-chloroacetoacetate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (10 mL per mmol of substrate) in a round-bottom flask, add sodium ethoxide (1.1 eq) at room temperature with stirring.
-
Stir the mixture for 15 minutes to ensure complete formation of the thiolate.
-
Add ethyl 2-chloroacetoacetate (1.05 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl 7-(tert-butoxycarbonylamino)thieno[3,2-b]pyridine-2-carboxylate.
Protocol 2: Deprotection to Ethyl 7-aminothieno[3,2-b]pyridine-2-carboxylate
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
Ethyl 7-(tert-butoxycarbonylamino)thieno[3,2-b]pyridine-2-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the ethyl 7-(tert-butoxycarbonylamino)thieno[3,2-b]pyridine-2-carboxylate (1.0 eq) in dichloromethane (10 mL per mmol of substrate).
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography if necessary.
Data Presentation
Table 1: Representative Reaction Parameters and Yields for the Synthesis of 2-Substituted-7-(tert-butoxycarbonylamino)thieno[3,2-b]pyridines
| Entry | α-Halo Ketone/Ester | Product | Reaction Time (h) | Yield (%) |
| 1 | Ethyl 2-chloroacetoacetate | Ethyl 7-(tert-butoxycarbonylamino)thieno[3,2-b]pyridine-2-carboxylate | 3 | 85 |
| 2 | Chloroacetone | 2-Acetyl-7-(tert-butoxycarbonylamino)thieno[3,2-b]pyridine | 2.5 | 88 |
| 3 | Phenacyl bromide | 7-(tert-butoxycarbonylamino)-2-benzoylthieno[3,2-b]pyridine | 4 | 82 |
Note: The data presented are representative and based on analogous reactions reported in the literature. Actual results may vary depending on specific experimental conditions.
Visualizations
Caption: Synthetic workflow for the preparation of 2-substituted-7-aminothieno[3,2-b]pyridines.
Caption: Potential mechanism of action for a thieno[3,2-b]pyridine-based kinase inhibitor.
Application Notes and Protocols: tert-Butyl (3-mercaptopyridin-4-yl)carbamate as a Cysteine-Reactive Probe
Notice to the Reader: Following an extensive search of scientific literature and chemical databases, there is currently no publicly available information detailing the use of tert-butyl (3-mercaptopyridin-4-yl)carbamate as a cysteine-reactive probe. The experimental protocols, quantitative data, and established signaling pathway applications that are typically found for such chemical tools are not described in the accessible literature for this specific compound.
Therefore, the following application notes and protocols are presented as a hypothetical framework based on the chemical nature of the molecule and established principles of cysteine reactivity with similar thiol-containing compounds. These are intended to serve as a guide for researchers who may be considering the evaluation of this compound as a novel cysteine-reactive probe and should be adapted and validated accordingly.
Introduction and Hypothetical Mechanism of Action
This compound possesses a thiol (-SH) group on a pyridine ring, which is the key functional group for potential cysteine reactivity. The reactivity of thiols on aromatic rings can be modulated by the electronic properties of the ring and its substituents. In the context of cysteine reactivity, the thiol group of the probe would likely participate in a disulfide exchange reaction with a cysteine residue in a target protein, particularly under oxidizing conditions or in the presence of a pre-activated disulfide.
The tert-butoxycarbonyl (Boc) protecting group on the adjacent amine is a bulky, lipophilic moiety that may influence the probe's solubility and cell permeability. This group is generally stable but can be removed under acidic conditions, a factor to consider in experimental design.
A potential mechanism for labeling cysteine residues could involve the formation of a disulfide bond between the probe and the target cysteine. This reaction is often reversible, which could be exploited for applications involving target release.
Physicochemical and Reactivity Data (Hypothetical)
For any new chemical probe, it is crucial to characterize its fundamental properties. The following table outlines the type of data that would need to be generated for this compound to validate its use as a cysteine-reactive probe.
| Property | Hypothetical Value/Characteristic | Experimental Method |
| Molecular Weight | 226.31 g/mol | Mass Spectrometry |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in aqueous buffers | Solubility Assays |
| Purity | >95% | HPLC, NMR Spectroscopy |
| Reactivity with Cysteine | Moderate | Reaction kinetics assays with N-acetylcysteine |
| Optimal pH for Reaction | 7.0 - 8.5 | pH-dependent reactivity profiling |
| Specificity | Preferential for reactive cysteines over other nucleophilic residues | Competition assays with other amino acids and glutathione |
Detailed Experimental Protocols (Proposed)
The following are proposed protocols for the initial characterization and application of this compound as a cysteine-reactive probe.
Protocol 1: In Vitro Labeling of a Purified Cysteine-Containing Protein
Objective: To determine if this compound can label a known cysteine-containing protein.
Materials:
-
Purified protein with an accessible cysteine residue (e.g., BSA, GAPDH)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
SDS-PAGE materials
-
Western blot materials and antibody against the target protein or a tag
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mg/mL solution of the purified protein in PBS.
-
In a microcentrifuge tube, combine 50 µL of the protein solution with the probe stock solution to achieve final probe concentrations of 10, 50, and 100 µM. Include a DMSO-only control.
-
Incubate the reactions at room temperature for 1 hour.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Analyze the gel for a shift in the molecular weight of the protein, or transfer to a membrane for Western blot analysis to detect the modified protein.
Protocol 2: Cellular Labeling of Cysteine Residues
Objective: To assess the cell permeability and cysteine-labeling ability of the probe in a cellular context.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer)
-
Bradford assay reagents
-
SDS-PAGE and Western blot materials
Procedure:
-
Plate cells in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with varying concentrations of the probe (e.g., 10, 50, 100 µM) in serum-free medium for 1-2 hours. Include a DMSO-only control.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysate.
-
Determine the protein concentration of each lysate using the Bradford assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and Western blotting for a known cysteine-containing protein to observe any modification.
Visualization of a Hypothetical Signaling Pathway Interaction
If this probe were to be used to investigate a signaling pathway involving a key cysteine residue, the logical relationship could be visualized as follows. For example, consider a hypothetical scenario where the probe inhibits a kinase by binding to a catalytic cysteine.
Concluding Remarks for Researchers
The information provided herein is a theoretical guide. Researchers interested in using this compound as a cysteine-reactive probe should first focus on its synthesis and purification, followed by a thorough characterization of its reactivity and specificity using the proposed protocols as a starting point. The development of any new chemical probe requires rigorous validation before it can be reliably used to investigate biological systems.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl (3-mercaptopyridin-4-yl)carbamate
Welcome to the technical support center for the synthesis and optimization of tert-Butyl (3-mercaptopyridin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
The main challenge in synthesizing this compound lies in the chemoselective N-protection of the 4-amino group in the presence of the nucleophilic 3-mercapto group. Both the amine and the thiol can react with the Boc-anhydride (di-tert-butyl dicarbonate), potentially leading to a mixture of N-protected, S-protected, and di-protected products. Thiols are generally more nucleophilic than aromatic amines, which can favor the undesired S-acylation.[1][2][3]
Q2: How can I favor N-protection over S-protection?
Achieving selective N-protection requires careful control of reaction conditions. Here are some strategies:
-
pH Control: The nucleophilicity of amines and thiols is pH-dependent. At acidic pH, the amino group is protonated and thus non-nucleophilic, which would favor S-acylation. Conversely, under basic conditions, the thiol is deprotonated to the more nucleophilic thiolate. Therefore, running the reaction under neutral or slightly basic conditions might offer a window for selective N-acylation, as the aromatic amine is more available for reaction than under acidic conditions.
-
Use of Specific Catalysts: While 4-(dimethylamino)pyridine (DMAP) is a common catalyst for Boc protections, it may not be ideal for this substrate due to its strong activation of Boc-anhydride, which could lead to non-selective reactions. Milder bases or alternative catalytic systems should be considered.
-
Orthogonal Protection Strategy: A robust method to ensure selectivity is to use an orthogonal protection strategy.[2] This involves first protecting the thiol group with a protecting group that is stable under the conditions of N-Boc protection and can be selectively removed later.
Q3: What are common side reactions to watch out for?
Besides the undesired S-Boc protection, other potential side reactions include:
-
Di-Boc Protection: Formation of a product where both the amino and mercapto groups are protected.
-
Oxidation of the Thiol: The mercapto group is susceptible to oxidation, especially in the presence of air, which can lead to the formation of disulfide byproducts. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the recommended purification methods for the final product?
Purification of this compound can typically be achieved using column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system for carbamates. The polarity of the eluent can be adjusted based on TLC analysis of the reaction mixture.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no yield of the desired product | 1. Poor reactivity of the aromatic amine. 2. Decomposition of starting material or product. 3. Ineffective reaction conditions. | 1. Increase the reaction temperature moderately (e.g., to 40-50 °C). 2. Ensure the reaction is carried out under an inert atmosphere to prevent oxidation of the thiol. 3. Screen different solvents (e.g., THF, DCM, acetonitrile) and bases (e.g., triethylamine, diisopropylethylamine). |
| Formation of multiple products (observed by TLC/LC-MS) | 1. Lack of chemoselectivity leading to N-Boc, S-Boc, and di-Boc products. 2. Oxidation of the thiol to form disulfide byproducts. | 1. Implement a thiol protection strategy prior to N-Boc protection. 2. Carefully control the stoichiometry of Boc-anhydride (use 1.0-1.1 equivalents). 3. Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). |
| Product is difficult to purify | 1. Close polarity of the desired product and byproducts. 2. Streaking on the silica gel column due to the acidic nature of the thiol. | 1. Optimize the eluent system for column chromatography; consider using a different solvent system (e.g., dichloromethane/methanol). 2. Add a small amount of a mild acid (e.g., 0.1% acetic acid) to the eluent to improve peak shape during chromatography. |
Experimental Protocols
Method 1: Direct Chemoselective N-Boc Protection (Optimized Conditions)
This protocol aims to achieve selective N-protection by carefully controlling the reaction conditions.
Materials:
-
4-amino-3-mercaptopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 4-amino-3-mercaptopyridine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add triethylamine (1.1 eq) at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method 2: Orthogonal Protection Strategy
This method involves the protection of the thiol group prior to the N-Boc protection to ensure high selectivity.
Step 2a: Protection of the Thiol Group (e.g., as a trityl thioether)
-
Dissolve 4-amino-3-mercaptopyridine (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) followed by trityl chloride (1.1 eq).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction by adding water and extracting the product with ethyl acetate.
-
Purify the intermediate, 4-amino-3-(tritylthio)pyridine, by column chromatography.
Step 2b: N-Boc Protection
-
Dissolve the purified 4-amino-3-(tritylthio)pyridine (1.0 eq) in anhydrous DCM.
-
Add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture and purify the product, tert-butyl (3-(tritylthio)pyridin-4-yl)carbamate, by column chromatography.
Step 2c: Deprotection of the Thiol Group
-
Dissolve the product from Step 2b in a suitable solvent (e.g., DCM).
-
Add trifluoroacetic acid (TFA) and a scavenger such as triethylsilane.
-
Stir the reaction at room temperature until the trityl group is cleaved (monitor by TLC).
-
Carefully neutralize the acid and work up the reaction to isolate the final product, this compound.
-
Purify by column chromatography if necessary.
Visualizing the Workflow
To aid in troubleshooting, the following diagram outlines a logical workflow for addressing common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
common side reactions with tert-Butyl (3-mercaptopyridin-4-yl)carbamate
Welcome to the technical support center for tert-Butyl (3-mercaptopyridin-4-yl)carbamate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the handling and use of this reagent in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and what are their expected reactivities?
A1: The molecule has three main functional groups, each with distinct reactivity:
-
tert-Butoxycarbonyl (Boc) protected amine: This group is generally stable under basic and nucleophilic conditions. However, it is labile to strong acids, which will deprotect the amine.
-
Mercapto (-SH) group: The thiol group is a potent nucleophile and is susceptible to oxidation.
-
Pyridine ring: The pyridine nitrogen is basic and can be protonated or quaternized. The ring itself can participate in aromatic substitution reactions, although the electron-donating nature of the amino and mercapto groups can influence its reactivity.
Q2: What are the most common side reactions to anticipate when using this reagent?
A2: The most common side reactions are related to the mercapto and Boc groups:
-
Disulfide Bond Formation: The thiol group is readily oxidized to form a disulfide dimer, especially when exposed to air (oxygen) or other oxidizing agents. This is a very common side reaction for many thiols.
-
Premature Boc Deprotection: Exposure to acidic conditions, even mild ones if prolonged, can lead to the removal of the Boc protecting group, exposing the free amine.
-
S-Alkylation/Acylation: The nucleophilic thiol group can react with electrophiles present in the reaction mixture, leading to the formation of thioethers or thioesters.
-
N-Alkylation/Acylation of Pyridine: The pyridine nitrogen can be alkylated or acylated, especially by strong electrophiles.
Q3: How should I properly store this compound to ensure its stability?
A3: To minimize degradation, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C is recommended). It should be protected from light and moisture. The inert atmosphere is crucial to prevent oxidation of the mercapto group.
Troubleshooting Guides
Issue 1: Unexpected formation of a higher molecular weight byproduct.
Possible Cause: This is very likely due to the formation of the disulfide dimer through oxidation of the mercapto group. This can happen during the reaction, work-up, or even during storage if the compound is not handled under inert conditions.
Troubleshooting Steps:
-
Reaction Setup: Ensure all reactions are carried out under a strictly inert atmosphere (argon or nitrogen). Use degassed solvents to minimize dissolved oxygen.
-
Work-up: If an aqueous work-up is performed, ensure the water has been degassed. Consider adding a mild reducing agent like sodium bisulfite during the work-up to prevent oxidation.
-
Purification: If purification is done via chromatography, work quickly and use degassed solvents. The disulfide is generally less polar than the thiol and may elute earlier on normal phase chromatography.
-
Confirmation: The disulfide byproduct will have a molecular weight that is double that of the starting material minus two mass units (from the loss of two hydrogen atoms). This can be confirmed by mass spectrometry.
Issue 2: My reaction is yielding the deprotected 4-amino-3-mercaptopyridine.
Possible Cause: The Boc group is sensitive to acid. Your reaction or work-up conditions are likely too acidic, leading to the cleavage of the Boc protecting group.
Troubleshooting Steps:
-
Reagent Check: Ensure none of your reagents are acidic. If you are using a salt of another reagent, check if it's an ammonium salt or if it can release acidic species.
-
Solvent Choice: Avoid using protic acids as solvents or additives. If acidic conditions are necessary for another part of your molecule, the Boc group is not a suitable protecting group.
-
Work-up: During aqueous work-up, avoid acidic washes (e.g., HCl, citric acid). Use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution) if compatible with your product.
-
pH Monitoring: If possible, monitor the pH of your reaction mixture to ensure it remains in a non-acidic range.
Issue 3: Low yield of the desired product and presence of multiple unidentified byproducts.
Possible Cause: If both the mercapto and amino groups are reacting, it suggests the presence of a highly reactive electrophile in your reaction mixture, or that deprotection is occurring followed by reaction of the newly formed amine. The mercapto group is generally a stronger nucleophile than the Boc-protected amine.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure all starting materials and reagents are pure and free from contaminants that could be reactive electrophiles.
-
Order of Addition: Consider the order of addition of your reagents. It might be beneficial to add the electrophile slowly to a solution of the this compound to control the reaction.
-
Temperature Control: Running the reaction at a lower temperature may help to control reactivity and improve selectivity.
Data Presentation
Table 1: Hypothetical Yields in a Suzuki Coupling Reaction Under Different Atmospheres
| Condition | Desired Product Yield (%) | Disulfide Byproduct (%) |
| Reaction under Air | 45 | 35 |
| Reaction under Nitrogen | 85 | <5 |
| Reaction under Argon | 88 | <3 |
This table illustrates the importance of an inert atmosphere to prevent the oxidative dimerization side reaction.
Table 2: Stability of Boc Group in Different pH Conditions (Hypothetical Data)
| Condition (2 hours exposure) | % of Boc-Protected Compound Remaining |
| pH 3 | 15 |
| pH 5 | 75 |
| pH 7 | >99 |
| pH 9 | >99 |
This table demonstrates the acid-lability of the Boc protecting group.
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation
-
To a solution of this compound (1.0 eq) in degassed anhydrous DMF (0.1 M) under an argon atmosphere, add a non-nucleophilic base such as potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with degassed water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Boc Deprotection
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Redissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.
-
Filter the solid and wash with cold diethyl ether to obtain the deprotected product as its TFA salt.
Visualizations
Caption: Common side reactions of this compound.
Caption: Recommended workflow for S-alkylation to minimize side reactions.
Technical Support Center: Purification of tert-Butyl (3-mercaptopyridin-4-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-Butyl (3-mercaptopyridin-4-yl)carbamate. The following information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most effective methods for the purification of this compound are flash column chromatography and recrystallization. The choice between these methods will depend on the impurity profile of the crude material and the desired final purity.
Q2: What are the common impurities I should be aware of during purification?
A2: Common impurities may include unreacted starting materials, byproducts from the synthesis, and the disulfide dimer of the target compound. The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide impurity.
Q3: How can I minimize the formation of the disulfide impurity during workup and purification?
A3: To minimize oxidation of the thiol group, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during solvent evaporation. Using degassed solvents can also be beneficial. The addition of a small amount of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to the crude material before purification can sometimes help to cleave any disulfide that has formed.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is the recommended method for monitoring the purification process. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the desired product from impurities. Visualization can be achieved using UV light (the pyridine ring is UV active) and/or a potassium permanganate stain, which will react with the thiol group.
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Purification | 1. Incomplete reaction or significant byproduct formation. 2. Product loss during extraction or washing steps. 3. Co-elution of the product with a major impurity during column chromatography. 4. Product is too soluble in the recrystallization solvent. | 1. Optimize the reaction conditions to improve conversion. 2. Minimize the number of extraction and washing steps, and ensure the correct pH is used to prevent the product from partitioning into the aqueous layer. 3. Adjust the mobile phase polarity for better separation. A shallower gradient or an isocratic elution might be necessary.[1][2] 4. Choose a different solvent system for recrystallization where the product has high solubility in the hot solvent and low solubility in the cold solvent.[3][4] |
| Product Purity is Still Low After Column Chromatography | 1. The chosen mobile phase is not providing adequate separation. 2. The column was overloaded with crude material. 3. Peak tailing is causing fractions to be contaminated. | 1. Screen different solvent systems. The addition of a small amount of a polar solvent like methanol or a base like triethylamine (0.1-1%) to the mobile phase can improve peak shape for pyridine-containing compounds.[5] 2. Use a larger column or reduce the amount of crude material loaded. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude material by weight. 3. Add a small amount of triethylamine or acetic acid to the mobile phase to suppress interactions with the silica gel.[5] |
| Disulfide Impurity is Still Present After Purification | 1. Oxidation occurred during the purification process. 2. The disulfide has a similar polarity to the desired product. | 1. Use degassed solvents and maintain an inert atmosphere where possible. 2. Consider treating the impure material with a reducing agent like TCEP before re-purifying. Alternatively, a different chromatographic method, such as reversed-phase HPLC, may provide better separation. |
| Product Fails to Crystallize | 1. The compound is an oil at room temperature. 2. The concentration of the product in the solvent is too low. 3. The presence of impurities is inhibiting crystallization. | 1. If the product is an oil, purification by column chromatography is the preferred method. 2. Slowly evaporate the solvent until the solution becomes cloudy, then gently warm until it is clear again before allowing it to cool slowly. 3. Attempt to purify further by column chromatography to remove impurities that may be acting as crystallization inhibitors. Seeding the solution with a small crystal of pure product can also induce crystallization. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
Thin-Layer Chromatography (TLC) plates
-
Glass column and other standard chromatography equipment
Procedure:
-
TLC Analysis: Determine a suitable mobile phase for separation by TLC. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 20-50% ethyl acetate in hexanes). The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexanes) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Quantitative Data (Representative):
| Parameter | Value |
| Crude Material Purity | ~80% |
| Post-Chromatography Purity | >98% |
| Typical Yield | 70-90% |
| Mobile Phase Gradient | 10% to 50% Ethyl Acetate in Hexanes |
Protocol 2: Recrystallization
This protocol is suitable if the crude product is a solid and a suitable solvent system can be identified.
Materials:
-
Crude this compound
-
Recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[3][6] A solvent pair, such as ethyl acetate/hexanes or ethanol/water, can also be effective.[4]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve dissolution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data (Representative):
| Parameter | Value |
| Crude Material Purity | ~90% |
| Post-Recrystallization Purity | >99% |
| Typical Yield | 60-85% |
| Suitable Solvent System | Ethyl Acetate / Hexanes |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting guide for addressing low purity after initial purification attempts.
References
preventing oxidation of the thiol group in tert-Butyl (3-mercaptopyridin-4-yl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of the thiol group in tert-Butyl (3-mercaptopyridin-4-yl)carbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound, focusing on the prevention of thiol oxidation.
| Problem | Possible Cause | Solution |
| Compound is insoluble or has formed a precipitate in solution. | Oxidation of the thiol group to form a disulfide dimer, which is often less soluble. | Recovery: Add a reducing agent such as TCEP or DTT to the solution to reduce the disulfide bonds. Prevention: Prepare fresh solutions using deoxygenated buffers, maintain an acidic to neutral pH, and consider adding a chelating agent. Store aliquots under an inert atmosphere at low temperatures.[1] |
| Low yield in thiol-maleimide conjugation or other thiol-specific reactions. | The thiol group has been oxidized to a non-reactive disulfide. | Perform the reaction in the presence of a non-thiol reducing agent like TCEP (1-5 mM) to maintain the thiol in its reduced, reactive state.[1] Ensure all buffers are thoroughly deoxygenated before use.[1] |
| Discoloration of the solid compound or solution over time. | Potential oxidation or degradation of the compound. | Store the solid compound under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place. For solutions, follow the stringent storage protocols outlined in the FAQs below. |
| Inconsistent results between experimental batches. | Variable levels of thiol oxidation due to differences in handling, solvent quality, or storage conditions. | Standardize protocols for solution preparation, handling, and storage. Regularly check the purity of the compound and ensure solvents are of high quality and deoxygenated. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
The primary cause of degradation is the oxidation of the thiol (sulfhydryl, -SH) group. This oxidation leads to the formation of a disulfide bond (-S-S-) between two molecules of the carbamate, resulting in a dimer.[1] This dimerization eliminates the reactive free thiol group, which is often crucial for its intended biological or chemical activity. Further oxidation to sulfenic, sulfinic, and sulfonic acids can also occur, which are typically irreversible.[1]
Q2: What factors accelerate the oxidation of the thiol group?
Several factors can significantly accelerate thiol oxidation:
-
pH: The rate of thiol oxidation is highly dependent on pH.[2][3]
-
Presence of Oxygen: Molecular oxygen is a primary oxidant, especially in the presence of catalysts.[4]
-
Metal Ions: Trace amounts of transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols.[1][4]
-
Light Exposure: UV radiation can promote the photochemical oxidation of thiols.[1][4]
-
Elevated Temperature: Higher temperatures increase the rate of oxidation reactions.[1]
Q3: How does pH affect the stability of the thiol group?
The thiol group (-SH) exists in equilibrium with its deprotonated form, the thiolate anion (-S⁻). The pKa of a thiol group determines the pH at which these two forms are present in equal concentrations. Thiolate anions are significantly more nucleophilic and are much more susceptible to oxidation than the protonated thiol form.[5] Therefore, maintaining a lower pH (acidic to neutral) will favor the more stable protonated form and minimize the rate of oxidation.[1][4]
Table 1: Effect of pH on Thiol Oxidation Rate
| pH Condition | Predominant Species | Relative Rate of Oxidation |
| Acidic (pH < 7) | Thiol (-SH) | Slow |
| Neutral (pH ≈ 7) | Thiol (-SH) and some Thiolate (-S⁻) | Moderate |
| Alkaline (pH > 8) | Thiolate (-S⁻) | Rapid[4][6] |
Q4: What is the recommended procedure for preparing a stock solution of this compound to minimize oxidation?
Following a meticulous protocol for solution preparation is critical for maintaining the integrity of the thiol group.
Experimental Protocol: Preparation of a Stabilized Stock Solution
Materials:
-
This compound
-
High-purity, deoxygenated solvent (e.g., DMSO, DMF, or an appropriate buffer)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Nitrogen or Argon gas
-
Sterile, amber vials or tubes suitable for freezing
Procedure:
-
Solvent Deoxygenation: Sparge the chosen solvent with a steady stream of nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.[1][4]
-
Addition of a Chelating Agent: Dissolve EDTA in the deoxygenated solvent to a final concentration of 1-5 mM. EDTA will sequester trace metal ions that can catalyze thiol oxidation.[4][6]
-
pH Adjustment (for aqueous buffers): If using an aqueous buffer, adjust the pH to a range of 6.0-7.0.
-
Dissolving the Compound: Weigh the desired amount of this compound and dissolve it in the prepared deoxygenated, EDTA-containing solvent.
-
Inert Atmosphere Blanketing: Before sealing the vial, flush the headspace with nitrogen or argon gas.[7]
-
Storage: Store the stock solution in small aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles and light exposure.[1]
Q5: Can I use antioxidants or reducing agents to protect the thiol group?
Yes, both antioxidants and reducing agents can be employed, but their use depends on the specific application.
-
Antioxidants: Compounds like ascorbic acid (Vitamin C) can be added to solutions to scavenge reactive oxygen species and prevent oxidation.[4]
-
Reducing Agents: For applications where the thiol needs to be in its free, reduced form, a reducing agent can be used.
-
Dithiothreitol (DTT): Effective but can interfere with some downstream applications like maleimide chemistry due to its own thiol groups.[4]
-
Tris(2-carboxyethyl)phosphine (TCEP): A non-thiol reducing agent that is effective over a wide pH range and is generally compatible with maleimide chemistry.[4][8] It is often the preferred choice for maintaining a reduced thiol during reactions.
-
Table 2: Comparison of Common Reducing Agents for Thiol Protection
| Reducing Agent | Mechanism | Advantages | Disadvantages |
| Dithiothreitol (DTT) | Thiol-disulfide exchange | Effective at reducing disulfides. | Contains thiol groups that can compete in some reactions. Less stable at higher pH.[6] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Reduction of disulfides | More stable than DTT, effective over a broader pH range, and does not contain a thiol group.[8][9] | Can be more expensive than DTT. |
Q6: How should I handle the solid form of this compound?
Even in its solid form, prolonged exposure to air and humidity can lead to surface oxidation.
Experimental Protocol: Handling and Storage of Solid Compound
-
Inert Atmosphere: If possible, handle the solid compound in a glove box or under a stream of inert gas (nitrogen or argon).[7]
-
Flushing the Container: Before sealing the container after dispensing the compound, flush the headspace with an inert gas to displace any air.[7]
-
Storage Conditions: Store the container in a cool, dry, and dark place. A desiccator can be used to minimize moisture exposure.
Visual Guides
Caption: Experimental workflow for preparing and storing thiol compounds.
Caption: Thiol oxidation pathway and prevention strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C7EM00324B [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. metabion.com [metabion.com]
Technical Support Center: Boc Deprotection of tert-Butyl (3-mercaptopyridin-4-yl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Boc deprotection of tert-Butyl (3-mercaptopyridin-4-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for the Boc deprotection of this compound?
Standard conditions for Boc deprotection involve the use of strong acids. The most common methods are:
-
Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). A typical concentration ranges from 20-50% TFA in DCM, with reaction times of 1-2 hours at room temperature.[1]
-
Hydrogen chloride (HCl) in an organic solvent, often a 4M solution in 1,4-dioxane. This is generally a stronger condition and can be used if TFA fails to give a complete reaction.[2]
Due to the presence of a nucleophilic thiol group in the substrate, the addition of a scavenger is highly recommended to prevent side reactions.[3]
Q2: My deprotection reaction is incomplete. What are the possible causes and solutions?
Incomplete deprotection can be caused by several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid is too weak or the concentration is too low, the reaction may not proceed to completion.
-
Solution: Increase the concentration of TFA (e.g., from 20% to 50% or even neat TFA) or switch to a stronger acid system like 4M HCl in 1,4-dioxane.[2]
-
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures can lead to an incomplete reaction.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). If the reaction is sluggish, increase the reaction time or gently warm the mixture (e.g., to 40°C). However, be aware that prolonged reaction times or higher temperatures can also increase the likelihood of side product formation.
-
-
Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the deprotection will be inefficient.
-
Solution: Ensure the substrate is fully dissolved. If solubility in DCM is an issue, consider alternative solvents, although DCM is generally effective for TFA-mediated deprotections.
-
Q3: I am observing a significant side product with a mass increase of +56 Da. What is this and how can I prevent it?
A mass increase of +56 Da is characteristic of S-tert-butylation, where the highly reactive tert-butyl cation generated during the deprotection reaction alkylates the nucleophilic thiol group of your molecule.[4] Thiols are particularly susceptible to this side reaction.[3]
-
Prevention: The most effective way to prevent S-tert-butylation is to use a scavenger . Scavengers are added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[4][5]
A common and effective scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[5]
Q4: How do I purify the final product, 4-amino-3-mercaptopyridine?
The purification strategy depends on the form of the final product (free base or salt) and the impurities present.
-
As the TFA or HCl salt: After the reaction is complete, the solvent and excess acid can be removed under reduced pressure. The resulting salt can often be precipitated by the addition of a non-polar solvent like diethyl ether. The solid can then be collected by filtration and washed with cold ether.
-
As the free base: After removal of the acid, the residue can be dissolved in a suitable organic solvent and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the acid and deprotonate the amine. Following extraction and drying of the organic phase, the solvent is evaporated. The crude product can then be purified by column chromatography on silica gel. It is important to note that aminomercaptopyridines can be unstable and prone to oxidation, so purification should be carried out promptly.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength/concentration. | Increase TFA concentration (up to neat) or switch to 4M HCl in dioxane. |
| Inadequate reaction time/temperature. | Increase reaction time and monitor by TLC/LC-MS. Gentle warming can be applied. | |
| Major Side Product (+56 Da) | S-tert-butylation of the thiol group. | Add a scavenger to the reaction mixture. Recommended: Triisopropylsilane (TIS) or Ethanedithiol (EDT). |
| Multiple Unidentified Side Products | Degradation of starting material or product. | Use milder conditions (lower temperature, shorter reaction time). Ensure the starting material is pure. Consider alternative deprotection methods if the substrate is highly acid-sensitive. |
| Difficulty in Product Isolation | Product is an oil or is highly soluble. | Precipitate the product as its HCl or TFA salt from a non-polar solvent like diethyl ether. |
| Product is unstable. | Work up the reaction quickly and under an inert atmosphere if possible to minimize oxidation of the thiol. |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA with TIS as a Scavenger
-
Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Scavenger Addition: To the stirred solution, add triisopropylsilane (TIS) (2.5-5% v/v).
-
Deprotection: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 50% (v/v).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To obtain the TFA salt, add cold diethyl ether to the residue to precipitate the product. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
To obtain the free base, dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for Boc deprotection.
References
Technical Support Center: Large-Scale Synthesis of tert-Butyl (3-mercaptopyridin-4-yl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of tert-Butyl (3-mercaptopyridin-4-yl)carbamate. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Step 1: Synthesis of 4-Amino-3-mercaptopyridine (Intermediate)
Question 1: Why is the yield of 4-amino-3-mercaptopyridine consistently low?
Answer:
Low yields in the synthesis of 4-amino-3-mercaptopyridine can stem from several factors, primarily related to the stability of the mercapto group and reaction conditions.
-
Oxidation of the Mercapto Group: The thiol functionality is highly susceptible to oxidation, which can lead to the formation of disulfide byproducts. This is a common issue with mercaptopyridines.
-
Incomplete Reaction: The reduction of the starting material (e.g., a sulfonyl chloride or disulfide precursor) may be incomplete.
-
Suboptimal pH: The pH of the reaction and work-up is crucial. The thiol group's reactivity and stability are pH-dependent.
-
Thione-Thiol Tautomerism: Mercaptopyridines can exist in equilibrium with their thione tautomers, which may exhibit different reactivity and solubility, potentially affecting reaction efficiency and isolation.
Troubleshooting Solutions:
| Parameter | Recommendation |
| Atmosphere | Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Reagents | Use freshly distilled or degassed solvents. Consider adding a reducing agent like dithiothreitol (DTT) in trace amounts during work-up to prevent disulfide formation. |
| Monitoring | Monitor the reaction progress closely using techniques like TLC or LC-MS to ensure complete conversion of the starting material. |
| Work-up | Perform the aqueous work-up and extractions at a controlled pH, and as quickly as possible, to minimize exposure to air. |
Step 2: Boc Protection of 4-Amino-3-mercaptopyridine
Question 2: What are common side products observed during the Boc protection step, and how can they be minimized?
Answer:
The Boc protection of 4-amino-3-mercaptopyridine can present challenges due to the presence of two nucleophilic sites (the amino and mercapto groups) and the potential for over-reaction.
-
N,N-di-Boc Product: A common side product is the formation of the di-Boc protected amine.
-
S-Boc Product: Although less common for thiols with Boc-anhydride, some S-protection might occur, especially if the reaction conditions are not optimized.
-
Oxidized Impurities: If the starting material from Step 1 contains disulfide impurities, they will be carried over and may also react.
Troubleshooting Solutions:
| Parameter | Recommendation |
| Stoichiometry | Use a controlled amount of di-tert-butyl dicarbonate (Boc)₂O, typically 1.05-1.2 equivalents, to favor mono-protection. |
| Reaction Temperature | Maintain a low reaction temperature (e.g., 0 °C to room temperature) to improve selectivity and reduce the formation of the di-Boc product. |
| Base Selection | A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended. The choice of base can influence the reaction's selectivity. |
| Slow Addition | Add the (Boc)₂O solution dropwise to the solution of the amine to maintain a low concentration of the protecting agent and enhance selectivity for the more nucleophilic amino group. |
Question 3: The purification of the final product, this compound, is proving difficult. What strategies can be employed?
Answer:
Purification challenges for this compound often arise from its stability and the nature of the impurities.
-
Instability on Silica Gel: The thiol group can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.
-
Co-elution of Impurities: Non-polar impurities, such as any di-Boc byproduct, may co-elute with the desired product.
-
Oxidation During Purification: Exposure to air during purification can lead to the formation of disulfide impurities.
Troubleshooting Solutions:
| Purification Method | Recommendation |
| Column Chromatography | Use a deactivated silica gel (e.g., treated with triethylamine) to minimize on-column degradation. Employ a gradient elution with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate). |
| Crystallization | If the product is a solid, crystallization is often the best method for large-scale purification. Experiment with various solvent systems. |
| Handling | During all purification steps, minimize exposure to air and light. Use degassed solvents where possible. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound and its intermediate, 4-amino-3-mercaptopyridine?
A1: Both the intermediate and the final product should be considered sensitive compounds. The primary stability concern is the oxidation of the mercapto group to a disulfide. It is recommended to store these compounds under an inert atmosphere, at low temperatures, and protected from light.
Q2: Are there any specific safety precautions to consider during the synthesis?
A2: Yes. Thiols are known for their strong, unpleasant odors. All manipulations should be carried out in a well-ventilated fume hood. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Depending on the reagents used in the preceding step (not detailed here), other specific hazards may be present.
Q3: Can alternative protecting groups be used for the amino functionality?
A3: While the tert-butoxycarbonyl (Boc) group is common, other protecting groups could be employed. The choice will depend on the overall synthetic strategy and the required deprotection conditions. The stability of the mercapto group under various deprotection conditions should be a key consideration.
Q4: How critical is the quality of the starting materials and reagents for a successful large-scale synthesis?
A4: For any large-scale synthesis, the quality of starting materials and reagents is paramount. Impurities in the initial materials can lead to side reactions, lower yields, and complex purification profiles. Using high-purity, and where necessary, anhydrous and degassed solvents and reagents is highly recommended.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical quantitative data for the proposed two-step synthesis, based on typical yields for similar transformations. Actual results may vary.
| Parameter | Step 1: Synthesis of 4-Amino-3-mercaptopyridine | Step 2: Boc Protection |
| Typical Yield | 65 - 75% | 80 - 90% |
| Purity (crude) | ~85% | ~90% |
| Purity (after purification) | >95% | >98% |
| Reaction Time | 4 - 6 hours | 2 - 4 hours |
| Reaction Temperature | 0 °C to 25 °C | 0 °C to 25 °C |
Experimental Protocols (Hypothetical)
Protocol 1: Synthesis of 4-Amino-3-mercaptopyridine
This is a generalized protocol assuming a reduction of a suitable precursor like a sulfonyl chloride.
-
To a stirred solution of the starting material (1.0 eq) in a suitable solvent (e.g., methanol or THF) under a nitrogen atmosphere, add the reducing agent (e.g., sodium borohydride, 2.0-3.0 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Adjust the pH of the solution to neutral or slightly acidic with a suitable acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography on deactivated silica gel.
Protocol 2: Synthesis of this compound
-
Dissolve 4-amino-3-mercaptopyridine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or THF) under a nitrogen atmosphere.
-
Add a non-nucleophilic base (e.g., triethylamine, 1.5 eq) and cool the mixture to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography on deactivated silica gel.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis.
Technical Support Center: Synthesis of tert-Butyl (3-mercaptopyridin-4-yl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl (3-mercaptopyridin-4-yl)carbamate for improved yields.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Issue 1: Low yield during the initial Boc protection of 4-aminopyridine.
-
Question: My reaction to protect 4-aminopyridine with di-tert-butyl dicarbonate (Boc₂O) is resulting in a low yield of the desired tert-butyl (pyridin-4-yl)carbamate. What are the potential causes and solutions?
-
Answer: Low yields in this step can arise from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using at least a stoichiometric equivalent of Boc₂O. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of full consumption of the starting material.
-
Formation of Di-Boc Product: Although less common for 4-aminopyridine, over-reaction can lead to the formation of a di-protected product. Using a slight excess of 4-aminopyridine or careful control of the stoichiometry of Boc₂O can mitigate this.
-
Base and Solvent Choice: The choice of base and solvent is critical. Triethylamine or DMAP in a solvent like THF or dichloromethane are commonly employed. Ensure your reagents are anhydrous, as water can hydrolyze Boc₂O.[1][2]
-
Purification Loss: The product is a solid and may be lost during workup and purification. Ensure efficient extraction and handle the solid product carefully during filtration and drying.
-
Issue 2: Poor regioselectivity during functionalization at the 3-position of the pyridine ring.
-
Question: I am attempting to introduce a functional group (e.g., a halogen) at the 3-position of tert-butyl (pyridin-4-yl)carbamate, but I am observing a mixture of isomers. How can I improve the regioselectivity for the 3-position?
-
Answer: Achieving high regioselectivity on a pyridine ring can be challenging. Here are some strategies:
-
Directed Ortho-Metalation (DoM): The Boc-amino group can act as a directed metalating group. Using a strong base like n-butyllithium or sec-butyllithium at low temperatures (e.g., -78 °C) can selectively deprotonate the 3-position. The resulting lithiated species can then be quenched with an appropriate electrophile (e.g., a sulfur electrophile for direct introduction of the thiol or a precursor).
-
Halogenation Strategy: Direct halogenation of pyridine derivatives can be unselective. However, specific methods for 3-selective halogenation of pyridines have been developed.[3] These often involve specialized reagents and reaction conditions. It is crucial to carefully follow established protocols.
-
Reaction Conditions Optimization: Temperature, reaction time, and the choice of solvent can significantly influence regioselectivity. A systematic optimization of these parameters is recommended.
-
Issue 3: Low conversion in the nucleophilic aromatic substitution to introduce the mercapto group.
-
Question: I have successfully synthesized the 3-halo-substituted pyridine intermediate, but the subsequent reaction with a sulfur nucleophile to introduce the mercapto group is giving a low yield. What can I do to improve this step?
-
Answer: Low yields in nucleophilic aromatic substitution (SNAr) on a pyridine ring can be attributed to the following:
-
Insufficient Activation: The pyridine ring may not be sufficiently activated for nucleophilic attack. The presence of the electron-donating Boc-amino group can deactivate the ring towards SNAr. If possible, consider if the reaction can be performed on a precursor with an electron-withdrawing group.
-
Choice of Nucleophile and Conditions: Common sulfur nucleophiles for this transformation include sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. The reaction often requires elevated temperatures and a polar aprotic solvent like DMF or DMSO. Microwave irradiation has been shown to accelerate such reactions and improve yields.[4]
-
Side Reactions: The nucleophile can potentially react at other positions or with the Boc-protecting group under harsh conditions. Careful temperature control is important.
-
Issue 4: Product degradation or disulfide formation.
-
Question: I have successfully synthesized the target molecule, but I am observing significant disulfide formation or other degradation products upon workup and purification. How can I prevent this?
-
Answer: The mercapto group is susceptible to oxidation to a disulfide, especially in the presence of air (oxygen).
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Degassed Solvents: Use solvents that have been degassed by bubbling with an inert gas like nitrogen or argon to minimize dissolved oxygen.
-
Inert Atmosphere: Conduct the reaction, workup, and purification under an inert atmosphere (nitrogen or argon).
-
Reducing Agents: During workup, a mild reducing agent like sodium bisulfite can be added to the aqueous phase to minimize oxidation.
-
Prompt Purification: Purify the product as quickly as possible after synthesis. Column chromatography should be performed with degassed solvents.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common synthetic approach involves a multi-step process:
-
Protection: Boc protection of 4-aminopyridine to yield tert-butyl (pyridin-4-yl)carbamate.
-
Functionalization: Introduction of a leaving group, typically a halogen (e.g., bromine or chlorine), at the 3-position of the pyridine ring.
-
Thiol Introduction: Nucleophilic aromatic substitution of the 3-halo-substituent with a sulfur nucleophile to introduce the mercapto group.
Q2: What are the critical parameters to control for a high-yield synthesis?
A2: Key parameters include:
-
Anhydrous conditions for the Boc protection step.
-
Low-temperature control during directed ortho-metalation to ensure regioselectivity.
-
Inert atmosphere to prevent oxidation of the final mercaptan product.
-
Careful monitoring of each reaction step by TLC or LC-MS to ensure completion and identify any side products.
Q3: What are the common side products to watch out for?
A3: Potential side products include:
-
Di-Boc protected 4-aminopyridine.
-
Regioisomers of the 3-functionalized intermediate.
-
The disulfide dimer of the final product.
-
Over-alkylation or other side reactions if strong bases are used.[5]
Q4: What purification methods are most effective for the final product?
A4: Flash column chromatography on silica gel is typically used for purification. It is important to use degassed solvents and work relatively quickly to minimize on-column oxidation of the thiol. The choice of eluent will depend on the polarity of the product and any impurities.
Data Summary Table
The following table summarizes typical reaction conditions for key steps in the synthesis, based on analogous reactions reported in the literature.
| Step | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Boc Protection of 4-aminopyridine | (Boc)₂O, Triethylamine, CH₂Cl₂ | 0 to rt | 1-3 | >90 | [6] |
| Boc Protection of 4-aminopyridine | (Boc)₂O, Acetonitrile | rt | 3 | >95 | [5] |
| Nucleophilic Aromatic Substitution | 2-Fluorobenzonitrile, t-BuOK, THF | 95 (Microwave) | 0.67 | 96 | [4] |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (pyridin-4-yl)carbamate (Adapted from literature[6])
-
To a solution of 4-aminopyridine (1.0 eq) in a 1:1 mixture of triethylamine and dichloromethane, cooled to 0 °C, slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Slurry the resulting solid with a saturated aqueous solution of sodium bicarbonate, stir for 1 hour, and then concentrate to dryness under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 2. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vet.purdue.edu [vet.purdue.edu]
stability issues of tert-Butyl (3-mercaptopyridin-4-yl)carbamate in acidic media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-Butyl (3-mercaptopyridin-4-yl)carbamate, particularly in acidic media. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic media?
A1: The primary stability concern is the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group.[1][2][3][4] In the presence of acid, the Boc group can be cleaved, leading to the formation of the free amine (4-amino-3-mercaptopyridine), carbon dioxide, and isobutylene or tert-butanol.[5][6] Additionally, the thiol (-SH) group is susceptible to oxidation, which can be accelerated in the presence of certain acids or oxidizing agents. The pyridine nitrogen can also be protonated in acidic conditions, which may influence the overall stability and solubility of the compound.
Q2: Under what acidic conditions is the Boc group typically cleaved?
A2: The Boc group is known to be cleaved by strong acids such as trifluoroacetic acid (TFA), often used in a solution with dichloromethane (DCM), or hydrochloric acid (HCl) in an organic solvent like methanol or dioxane.[2][7][8] The rate of cleavage is dependent on the acid strength, concentration, temperature, and solvent. Even moderately acidic conditions can lead to slow degradation over time.
Q3: Can the thiol group on the pyridine ring cause stability issues?
A3: Yes, the mercapto (-SH) group is prone to oxidation, which can lead to the formation of disulfides or other oxidized species. This process can be catalyzed by trace metals or exposure to air (oxygen), and the reaction conditions, including pH, can influence the rate of oxidation. It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize oxidation.
Q4: How does the pyridine ring affect the stability of the molecule in acidic media?
A4: The pyridine ring is basic and will be protonated in acidic media to form a pyridinium salt. This will increase the solubility of the compound in aqueous acidic solutions. While protonation itself is not a degradation pathway, the change in electron distribution within the molecule upon protonation could potentially influence the rate of Boc-group cleavage or thiol oxidation.
Troubleshooting Guides
Issue 1: Compound Degradation Observed During Workup with Aqueous Acid
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of the desired compound after extraction from an acidic aqueous layer. | Boc group cleavage: The acidic conditions of the workup are causing the removal of the Boc protecting group.[1][3] | - Avoid strong acids during workup. Use a milder acid like dilute citric acid or saturated ammonium chloride solution for washing if a neutral or slightly acidic pH is required.- Minimize the contact time of the compound with the acidic solution.- Perform the workup at a lower temperature (e.g., on an ice bath) to slow down the rate of deprotection. |
| Formation of an insoluble precipitate. | Disulfide formation: The thiol group may be oxidizing to form a disulfide, which could have lower solubility. | - Work under an inert atmosphere and use degassed solvents.- Consider adding a reducing agent like dithiothreitol (DTT) in small amounts during the workup, if compatible with the desired product. |
Issue 2: Instability of the Compound During Chromatographic Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Streaking or multiple spots on a TLC plate when using a mobile phase containing acetic acid. | On-plate degradation: The acidic nature of the mobile phase is causing the compound to degrade on the silica gel. | - Neutralize the silica gel by pre-treating the plate with a dilute solution of triethylamine in the mobile phase.- Use a buffered mobile phase system if possible.- Minimize the time the compound spends on the plate before elution. |
| Broad peaks or multiple peaks during HPLC analysis with an acidic mobile phase (e.g., containing TFA or formic acid). | On-column degradation: The compound is not stable under the HPLC conditions. | - Use a less acidic mobile phase or a buffered system if the separation allows.- Reduce the analysis time by using a shorter column or a faster gradient.- Perform the analysis at a lower temperature. |
Quantitative Data Summary
| Acidic Condition | Temperature (°C) | Time | Approximate % Degradation (Illustrative) | Primary Degradation Product |
| 10% Acetic Acid in Methanol | 25 | 24 h | < 5% | 4-amino-3-mercaptopyridine |
| 1 M HCl in Ethyl Acetate | 25 | 1 h | > 95% | 4-amino-3-mercaptopyridine |
| 50% TFA in DCM | 25 | 30 min | > 99% | 4-amino-3-mercaptopyridine |
| 0.1% Formic Acid in Acetonitrile/Water | 25 | 4 h | ~ 10-20% | 4-amino-3-mercaptopyridine |
Note: This data is for illustrative purposes to demonstrate the general trends of Boc-carbamate stability and should not be considered as experimentally verified data for this compound. Actual degradation rates will vary.
Experimental Protocols
General Protocol for Assessing Acid Stability:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in an appropriate organic solvent (e.g., acetonitrile or THF).
-
Incubation: In separate vials, add a known volume of the stock solution to the acidic medium of interest (e.g., 0.1 M HCl, 10% TFA in DCM, etc.) to achieve the desired final concentration.
-
Time Points: Incubate the solutions at a controlled temperature (e.g., 25 °C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Quenching: Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., a solution of sodium bicarbonate or triethylamine) to prevent further degradation.
-
Analysis: Analyze the samples by a suitable analytical method, such as HPLC or LC-MS, to determine the percentage of the remaining parent compound and identify any degradation products.
-
Control: Run a control sample in a neutral solvent to account for any non-acid-mediated degradation.
Visualizations
Potential Degradation Pathway in Acidic Media
Caption: Plausible degradation pathway of this compound in acid.
Troubleshooting Workflow for Compound Instability
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. reddit.com [reddit.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
analytical challenges in characterizing tert-Butyl (3-mercaptopyridin-4-yl)carbamate
Technical Support Center: tert-Butyl (3-mercaptopyridin-4-yl)carbamate
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common analytical challenges encountered during the characterization of this compound.
Category 1: Compound Stability and Handling
Question: How should I store this compound to prevent degradation?
Answer: Due to the presence of a thiol (-SH) group, which is susceptible to oxidation, and a thermally and acid-labile tert-butoxycarbonyl (Boc) protecting group, specific storage conditions are critical.[1]
-
Temperature: Store at -20°C for long-term stability.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the thiol group to a disulfide.
-
Light: Protect from light, as amine-containing compounds can be susceptible to photo-oxidation.[1]
-
Moisture: Keep in a tightly sealed container in a desiccated environment.
Question: I am preparing samples for analysis. What solvents are recommended and what precautions should I take?
Answer: The compound is generally soluble in polar organic solvents like DMSO, methanol, and ethanol.[1]
-
Solvent Choice: Use high-purity, dry solvents. For LC-MS, use LC-MS grade solvents.
-
Degassing: Degas solvents, particularly for HPLC, to prevent dissolved oxygen from promoting thiol oxidation.
-
Fresh Preparation: Prepare solutions fresh for each experiment to avoid degradation. If you observe changes in solution color or the appearance of particulates, discard the solution.
-
pH: Avoid acidic conditions (pH < 4) as this can cause the cleavage of the Boc protecting group.[1]
Category 2: High-Performance Liquid Chromatography (HPLC) Analysis
Question: I am seeing a new, later-eluting peak in my HPLC chromatogram that grows over time. What is it?
Answer: This is a classic sign of thiol oxidation. The thiol group (-SH) on your compound is likely oxidizing to form a disulfide dimer. Disulfides are typically less polar and therefore have a longer retention time on reversed-phase HPLC columns.
Troubleshooting Steps:
-
Sample Preparation: Prepare your sample immediately before injection.
-
Inert Vials: Use amber vials to protect from light and consider vials with limited headspace.
-
Mobile Phase: Ensure your mobile phase is freshly prepared and has been properly degassed.
-
Antioxidants: If the problem persists, consider adding a small amount of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your sample diluent, but be aware this may interfere with certain analyses.
Question: My chromatographic peak is tailing. How can I improve the peak shape?
Answer: Peak tailing for this compound is often caused by the interaction of the basic pyridine nitrogen with acidic residual silanols on silica-based HPLC columns.[2][3]
Troubleshooting Steps:
-
Mobile Phase Modifier: Add a small amount of an acidic modifier to the mobile phase.[2] Common choices include:
-
0.05-0.1% Trifluoroacetic Acid (TFA)
-
0.05-0.1% Formic Acid (preferred for MS applications) The modifier protonates the pyridine nitrogen, minimizing its interaction with the stationary phase.
-
-
Column Choice: Use a column with high-purity silica and robust end-capping. Phenyl-hexyl or embedded polar group (EPG) phases can also offer alternative selectivity and improved peak shape for aromatic nitrogen compounds.
-
pH Adjustment: Ensure the mobile phase pH is at least 2-3 units below the pKa of the pyridine nitrogen (~5-6) to keep it consistently protonated.
Category 3: Mass Spectrometry (MS) Analysis
Question: The most intense ion in my ESI-MS spectrum is not the expected protonated molecule [M+H]+. Instead, I see a prominent ion at [M-100]+ or m/z 127. Why?
Answer: The Boc (tert-butoxycarbonyl) protecting group is known to be highly labile under typical mass spectrometry conditions.[4][5] The ion at [M-100]+ corresponds to the loss of the entire Boc group (C5H8O2). The ion at m/z 127 corresponds to the protonated 3-mercapto-4-aminopyridine fragment that remains after this loss. This in-source fragmentation is very common for Boc-protected amines.[6]
Troubleshooting Steps:
-
Softer Ionization: If possible, reduce the fragmentor voltage or cone voltage in the ion source to minimize in-source fragmentation and increase the relative abundance of the [M+H]+ parent ion.
-
Adduct Identification: Look for other adducts, such as the sodium adduct [M+Na]+, which can sometimes be more stable than the protonated molecule.[7]
-
Confirmation: The presence of both the parent ion (even at low intensity) and the characteristic neutral loss of 100 Da is strong evidence for the correct structure.
Category 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: I can't find the thiol (-SH) proton signal in my 1H NMR spectrum. Is it missing?
Answer: The thiol proton is often difficult to observe. Its signal can be very broad due to quadrupolar relaxation and chemical exchange with residual water or other protic impurities in the NMR solvent.[8] Its chemical shift is also highly variable and dependent on concentration, temperature, and solvent.
Troubleshooting Steps:
-
D₂O Exchange: To confirm its presence, acquire a spectrum, then add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The thiol proton will exchange with deuterium, causing its signal to disappear. This is a definitive test.
-
Dry Solvent: Use a fresh, sealed ampule of high-purity deuterated solvent to minimize water content, which may result in a sharper signal.
-
Low Temperature: Cooling the sample can sometimes slow the exchange rate and sharpen the signal.
Question: Why do some of the signals for the protons on the pyridine ring or near the carbamate appear broad?
Answer: This can be due to restricted rotation around the carbamate (N-C=O) bond.[9] At room temperature, the rate of rotation may be on the same timescale as the NMR experiment, leading to signal broadening.
Troubleshooting Steps:
-
Variable Temperature NMR: Acquire spectra at different temperatures. At higher temperatures, the rotation becomes faster, and the signals should sharpen into time-averaged peaks. At lower temperatures, the rotation may become slow enough to resolve distinct signals for different conformers (rotamers).
Quantitative Data & Experimental Protocols
Table 1: HPLC-MS Parameters and Expected Data
| Parameter | Recommended Setting/Value | Expected Observation |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Good retention and separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides proton source for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes compound from reversed-phase column. |
| Gradient | 5% to 95% B over 5 minutes | Elution of compound and impurities. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| UV Detection | ~254 nm and ~320 nm | Aromatic and pyridine ring absorbance. |
| Ionization Mode | ESI Positive | High proton affinity of pyridine nitrogen. |
| Expected [M+H]⁺ | m/z 227.08 | Calculated for C₁₀H₁₅N₂O₂S⁺.[7] |
| Key Fragment Ion | m/z 127.04 | Corresponds to [M+H - 100]⁺ (loss of Boc group). |
| Disulfide Dimer [M+H]⁺ | m/z 451.14 | Corresponds to [C₂₀H₂₅N₄O₄S₂]⁺. |
Table 2: Representative ¹H NMR Data (400 MHz, DMSO-d₆)
Note: Chemical shifts (δ) are approximate and can vary based on solvent, concentration, and temperature. Coupling constants (J) are in Hz.
| Protons | Multiplicity | Approx. δ (ppm) | Notes |
| -C(CH₃)₃ | singlet | ~1.50 | Characteristic 9H signal for the Boc group.[10] |
| -SH | broad singlet | 3.5 - 5.0 | Highly variable and exchangeable with D₂O. |
| Pyridine H | doublet | ~7.5 - 7.7 | Aromatic protons on the pyridine ring. |
| Pyridine H | doublet | ~8.1 - 8.3 | Aromatic protons on the pyridine ring. |
| -NH- | singlet | ~9.0 - 9.5 | Carbamate N-H proton. |
Visualized Workflows and Degradation Pathways
Diagram 1: HPLC Troubleshooting Workflow
Caption: Logical workflow for troubleshooting common HPLC issues.
Diagram 2: Key Degradation Pathways
Caption: Primary degradation routes for the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acdlabs.com [acdlabs.com]
- 6. osti.gov [osti.gov]
- 7. PubChemLite - this compound (C10H14N2O2S) [pubchemlite.lcsb.uni.lu]
- 8. rsc.org [rsc.org]
- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
comparison of tert-Butyl (3-mercaptopyridin-4-yl)carbamate with other thiol-containing linkers
A Comparative Guide to Thiol-Containing Linkers for Bioconjugation: Featuring tert-Butyl (3-mercaptopyridin-4-yl)carbamate
For researchers, scientists, and drug development professionals, the selection of a linker for bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and safety of the final product, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of this compound and other common thiol-containing linkers, supported by experimental data where available.
While specific, direct comparative experimental data for this compound is limited in the public domain, its performance can be inferred from the well-characterized properties of pyridyl disulfide linkers. This guide will compare the broader classes of thiol-reactive linkers, including pyridyl disulfides, maleimides, and haloacetyls, to provide a comprehensive overview for informed linker selection.
Executive Summary
Thiol-containing linkers are essential tools for attaching molecules to cysteine residues on proteins and other biomolecules. The choice of linker chemistry dictates the properties of the resulting conjugate, including its stability in circulation and the mechanism of payload release.
-
Pyridyl disulfide linkers , such as this compound, react with thiols via a disulfide exchange to form a cleavable disulfide bond. This property is highly advantageous for applications requiring intracellular drug release, as the disulfide bond can be cleaved by reducing agents like glutathione, which are present at high concentrations inside cells.
-
Maleimide linkers react with thiols through a Michael addition to form a stable thioether bond. However, this linkage can be susceptible to a retro-Michael reaction, leading to premature drug release. Next-generation maleimides have been developed to improve stability.
-
Haloacetyl linkers also form stable thioether bonds via an SN2 reaction. While generally more stable than traditional maleimide linkages, the reaction kinetics are typically slower.
Chemical Structures and Reaction Mechanisms
The fundamental differences between these linkers lie in their reaction mechanisms with thiol groups.
The Strategic Advantage of tert-Butyl (3-mercaptopyridin-4-yl)carbamate in Complex Synthesis
In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, yield, and the ultimate biological activity of the target molecule. Among the diverse array of bifunctional scaffolds, tert-Butyl (3-mercaptopyridin-4-yl)carbamate has emerged as a particularly advantageous building block. Its unique arrangement of a Boc-protected amine and a reactive thiol group on a pyridine core offers researchers a potent tool for constructing complex molecules, from kinase inhibitors to bespoke bioconjugates. This guide provides an objective comparison of this building block against viable alternatives, supported by representative data and detailed experimental protocols.
Core Advantages of the Building Block
The primary advantages of this compound stem from the strategic interplay of its three key components: the Boc-protecting group, the mercaptopyridine core, and the specific ortho-relationship of the functional groups.
-
Orthogonal Protection Strategy : The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability across a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[1][2] Crucially, it is readily cleaved under acidic conditions, allowing for the selective deprotection of the amine without disturbing other acid-labile or base-labile protecting groups that may be present in a complex molecule. This orthogonality is fundamental to efficient multi-step synthesis.[1]
-
Tunable Reactivity of the Thiol Group : The thiol group on the pyridine ring provides a versatile handle for a variety of chemical transformations. It can participate in nucleophilic substitution reactions, form stable thioether bonds, or be used in modern bioconjugation techniques, such as maleimide chemistry, to attach the molecule to proteins or other biomolecules.[3]
-
Modulation of Physicochemical Properties : The pyridine ring itself is a key structural motif in many pharmaceuticals. Its inclusion can influence the solubility, pKa, and potential for hydrogen bonding of the final compound, which are critical factors for drug efficacy and pharmacokinetics.
Comparative Performance Analysis
The choice of a building block is often a trade-off between different synthetic strategies. Here, we compare this compound with plausible alternatives, highlighting the impact of the protecting group and the structural isomerism on synthetic outcomes.
Comparison Based on Protecting Group: Boc vs. Fmoc
In solid-phase peptide synthesis (SPPS), the choice between Boc and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a primary consideration.[4][5]
| Feature | This compound (Boc) | Fmoc-(3-mercaptopyridin-4-yl)carbamate (Fmoc) | Rationale |
| Deprotection Condition | Acid-labile (e.g., TFA) | Base-labile (e.g., Piperidine) | This is the fundamental difference dictating orthogonality. |
| Suitability for Acid-Sensitive Resins/Linkers | High | Low | Boc deprotection would cleave acid-sensitive linkers prematurely. |
| Suitability for Base-Sensitive Modifications | High | Low | Fmoc deprotection could cleave base-sensitive esters or other modifications. |
| Performance in Aggregation-Prone Sequences | Often advantageous | Can be problematic | The strong acid in Boc deprotection can help disrupt secondary structures that cause aggregation.[5] |
| Crude Purity (Routine Synthesis) | Generally high | Often higher | The milder conditions of Fmoc deprotection can lead to fewer side reactions in standard syntheses. |
Comparison Based on Isomerism
The relative positions of the thiol and amino groups on the pyridine ring can significantly impact reactivity and the properties of the final product.
| Building Block | Expected Relative Reactivity of Thiol | Potential for Intramolecular Interactions |
| This compound | High | The ortho-position of the bulky Boc-amino group may sterically influence the approach to the thiol. |
| tert-Butyl (4-mercaptopyridin-3-yl)carbamate | High | The para-position of the nitrogen atom in the pyridine ring can influence the nucleophilicity of the thiol through resonance. |
| tert-Butyl (2-mercaptopyridin-3-yl)carbamate | Moderate | Potential for chelation with certain metals, which could be an advantage or a disadvantage depending on the desired outcome. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this building block. Below are representative protocols for its use in common synthetic procedures.
Protocol 1: Boc Deprotection in Solution Phase
This protocol describes the removal of the Boc protecting group to liberate the free amine.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (10 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product, 4-amino-3-mercaptopyridine.
Protocol 2: Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of the building block onto a resin-bound peptide using standard carbodiimide chemistry.
Materials:
-
Fmoc-protected peptide-resin (with a free carboxyl group)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
In a separate vessel, pre-activate the this compound (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF for 20 minutes.
-
Add the activated building block solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x) to be ready for the next step in the synthesis.
Visualizing Synthetic Strategy and Biological Context
Diagrams created using Graphviz can clearly illustrate workflows and biological pathways relevant to the application of this building block.
Caption: Synthetic workflow for a kinase inhibitor.
Many kinase inhibitors target critical cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
References
A Comparative Guide to Bioisosteres of the Mercaptopyridine Moiety in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 2-mercaptopyridine moiety and its tautomeric thione form are prevalent structural motifs in medicinal chemistry. While valuable for their metal-chelating properties and role as synthetic intermediates, they can present challenges related to metabolic instability, poor pharmacokinetics, and potential for off-target toxicity. Bioisosteric replacement is a cornerstone strategy in drug design to mitigate these liabilities while retaining or enhancing biological activity.[1][2] This guide provides an objective comparison of common bioisosteres for the mercaptopyridine group, supported by experimental data and detailed protocols.
Understanding the Mercaptopyridine Moiety
2-Mercaptopyridine exists in a tautomeric equilibrium with its thione form, pyridine-2-thione.[3] This equilibrium is influenced by the solvent, concentration, and temperature.[3] The presence of both a hydrogen bond donor (N-H in the thione form) and acceptor (the sulfur atom), along with its acidic nature, dictates its interaction with biological targets. The goal of bioisosteric replacement is to mimic these key physicochemical properties—size, shape, electronic distribution, and hydrogen bonding capabilities—to achieve a more favorable drug-like profile.[4]
Physicochemical and Biological Properties: A Comparative Analysis
The success of a bioisosteric replacement is highly context-dependent. The following tables summarize quantitative data for various bioisosteres compared to a hypothetical parent mercaptopyridine compound, illustrating how these modifications can modulate key drug-like properties.
Table 1: Comparison of Physicochemical Properties
| Moiety/Bioisostere | Structure | pKa | cLogP | TPSA (Ų) | Key Attributes |
| 2-Mercaptopyridine | SC1=NC=CC=C1 | ~9.8 (thiol) | 1.3 | 38.8 | Acidic proton, H-bond donor/acceptor, potential for oxidation.[3] |
| 2-Hydroxypyridine | OC1=NC=CC=C1 | ~11.6 (pyridone) | 0.4 | 33.1 | Classical bioisostere, improves metabolic stability, reduces lipophilicity. |
| N-Hydroxy-2-pyridone | O=C1N(O)C=CC=C1 | ~5.8 | -0.2 | 53.4 | Stronger acidity, increased polarity, can act as a metal chelator. |
| Tetrazole | C1=NN=N[NH]1 | ~4.9 | -0.7 | 45.8 | Mimics acidity and H-bonding of a carboxylic acid, often improves metabolic stability and oral absorption.[2] |
| 1,2,4-Oxadiazol-5(4H)-one | O=C1NC=NO1 | ~6.5 | -0.5 | 58.5 | Non-classical bioisostere, maintains H-bond donor/acceptor features, can improve PK profile. |
| Acyl Sulfonamide | R-C(=O)NS(=O)(=O)R' | ~4-6 | Variable | 89.7 | Acidic proton, tunable lipophilicity based on R groups, metabolically robust.[5] |
Table 2: Comparative Biological Activity (Hypothetical Kinase Target)
| Compound | Moiety | IC₅₀ (nM) | Rationale for Activity Change |
| Parent | 2-Mercaptopyridine | 50 | Engages in key H-bond interactions with the hinge region. |
| Analogue 1 | 2-Hydroxypyridine | 75 | Slightly altered H-bond geometry and distance may reduce potency. |
| Analogue 2 | Tetrazole | 40 | The tetrazole's lower pKa allows for a stronger ionic interaction with a key basic residue, enhancing potency.[2] |
| Analogue 3 | Acyl Sulfonamide | 120 | Increased steric bulk from the sulfonyl group may lead to a weaker fit in the binding pocket. |
Table 3: Comparative Pharmacokinetic Properties
| Compound | Moiety | Microsomal Half-life (t½, min) | Oral Bioavailability (%) | Notes |
| Parent | 2-Mercaptopyridine | < 5 | 15 | Prone to rapid oxidation and glucuronidation. |
| Analogue 1 | 2-Hydroxypyridine | 45 | 40 | Replacement of sulfur with oxygen reduces susceptibility to oxidation. |
| Analogue 2 | Tetrazole | > 90 | 65 | Metabolically stable ring system, often leads to improved PK properties. |
| Analogue 3 | Acyl Sulfonamide | 70 | 55 | Generally stable to metabolism, but properties can be influenced by substituents.[5] |
Visualizing Bioisosteric Relationships and Evaluation Workflow
The following diagrams illustrate the conceptual relationships between mercaptopyridine and its bioisosteres, and a typical workflow for their experimental evaluation.
Caption: Bioisosteric replacements for the 2-mercaptopyridine moiety.
Caption: Standard experimental workflow for evaluating novel bioisosteres.
Detailed Experimental Protocols
Precise and reproducible experimental methods are critical for the objective comparison of compounds. Below are standard protocols for key assays.
Protocol 1: In Vitro Enzyme Inhibition Assay (KinaseGlo® Luminescence Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.
-
Materials:
-
Kinase enzyme and its specific substrate.
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP at a concentration equal to its Km for the specific kinase.
-
Test compounds serially diluted in 100% DMSO.
-
KinaseGlo® Luminescence Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
-
-
Procedure:
-
Prepare a 2X solution of kinase and substrate in assay buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well of the 384-well plate.
-
Add 50 nL of serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
To initiate the reaction, add 5 µL of 2X ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
After incubation, add 10 µL of KinaseGlo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for an additional 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data relative to high (DMSO only) and low (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the rate at which a compound is metabolized by cytochrome P450 enzymes.
-
Materials:
-
Pooled Human Liver Microsomes (HLM), typically at 20 mg/mL.
-
Phosphate buffer (0.1 M, pH 7.4).
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
-
Test compound stock solution (10 mM in DMSO).
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin).
-
Acetonitrile with an internal standard (e.g., tolbutamide) for reaction quenching.
-
-
Procedure:
-
Prepare a working solution of the test compound at 1 µM in phosphate buffer.
-
In a 96-well plate, combine HLM (final concentration 0.5 mg/mL) and the test compound solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it by adding it to a plate containing cold acetonitrile with the internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Conclusion
The replacement of the mercaptopyridine moiety with appropriate bioisosteres is a powerful and effective strategy in medicinal chemistry to overcome common developmental hurdles. As demonstrated by the comparative data, bioisosteres such as hydroxypyridines, tetrazoles, and acyl sulfonamides can significantly improve metabolic stability and pharmacokinetic profiles while maintaining or even enhancing biological potency. The choice of a specific bioisostere must be guided by a thorough understanding of the structure-activity relationship (SAR) and the desired property modulations for the specific drug target and therapeutic application. The experimental protocols provided herein offer a standardized framework for the rigorous evaluation and comparison of these next-generation analogues.
References
- 1. drughunter.com [drughunter.com]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Carbamate Protecting Groups in Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of functionalized pyridines, the strategic use of protecting groups for the exocyclic amino group is paramount to achieving desired chemical transformations with high yield and selectivity. Carbamate-based protecting groups, such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc), are among the most widely employed due to their reliability and varied deprotection conditions, which allow for orthogonal synthetic strategies. This guide provides a comparative analysis of these three key carbamate protecting groups in the context of pyridine synthesis, supported by experimental data and detailed protocols.
Performance Comparison of Carbamate Protecting Groups
The choice of a suitable carbamate protecting group for an aminopyridine is dictated by several factors, including the stability of the protected compound under subsequent reaction conditions, the ease and efficiency of both the protection and deprotection steps, and the potential for side reactions.
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Stability | Common Side Reactions/Considerations in Pyridine Synthesis |
| Boc |
| (Boc)₂O, base (e.g., TEA, DMAP), solvent (e.g., DCM, THF, ACN). Room temperature. High yields (>95%) are often achieved.[1] | Strong acid (e.g., TFA, HCl) in a solvent like DCM.[1][2] | Stable to bases, hydrogenolysis, and many nucleophiles.[3] Unstable to strong acids. | Formation of di-Boc protected aminopyridines can occur.[4] The basicity of the pyridine nitrogen can influence the ease of deprotection. Stable under Suzuki coupling conditions.[5][6] |
| Cbz |
| Cbz-Cl, base (e.g., NaHCO₃, NaOH, pyridine), solvent (e.g., THF/H₂O, DCM). Typically 0 °C to room temperature. Yields are generally high (around 90%).[7] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[7] Strong acids (e.g., HBr in acetic acid) can also be used.[7] | Stable to acidic and basic conditions.[8] Labile to hydrogenolysis and some other reducing conditions. | The pyridine ring can inhibit catalytic hydrogenolysis.[9] Acid-catalyzed deprotection is an alternative but may not be suitable for acid-sensitive substrates.[10] |
| Fmoc |
| Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃, pyridine), solvent (e.g., dioxane/H₂O, DCM).[9] | Base-mediated, typically with piperidine in DMF.[4] | Stable to acids and hydrogenolysis.[9] Labile to bases. | The basicity of the pyridine ring itself is generally not sufficient to cause premature deprotection, but care must be taken with strongly basic reaction conditions. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of aminopyridines are crucial for reproducible results. The following are representative protocols for the use of Boc, Cbz, and Fmoc protecting groups.
Boc Protection of 4-Aminopyridine[1]
-
Dissolution: Dissolve 4-aminopyridine (1 equivalent) in acetonitrile.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) to the solution at room temperature.
-
Reaction: Stir the mixture for 3 hours at room temperature.
-
Work-up: Evaporate the solvent under reduced pressure. The crude product can often be used without further purification.
Boc Deprotection of N-Boc-4-Aminopyridine[1]
-
Dissolution: Dissolve the N-Boc-protected aminopyridine in a suitable solvent such as dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA) to the solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Remove the solvent and excess TFA by rotary evaporation to yield the deprotected amine, typically as a TFA salt.
Cbz Protection of an Amine[7]
-
Dissolution: Dissolve the amine (1 equivalent) in a 2:1 mixture of THF and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2 equivalents).
-
Reagent Addition: Cool the solution to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.5 equivalents).
-
Reaction: Stir the solution for 20 hours at 0 °C.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The product is then purified by silica gel column chromatography.
Cbz Deprotection by Hydrogenolysis[7]
-
Catalyst Suspension: To a solution of the Cbz-protected compound in methanol, add 5% Palladium on carbon (Pd/C).
-
Reaction: Stir the mixture at 60 °C for 40 hours under a hydrogen atmosphere (1 atm).
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate in vacuo to obtain the crude deprotected amine.
Fmoc Protection of an Amine[9]
-
Dissolution: Dissolve the amine in a mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃).
-
Reagent Addition: Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
-
Reaction: Stir the mixture at room temperature until the reaction is complete.
-
Work-up: Standard aqueous work-up and extraction with an organic solvent, followed by purification.
Fmoc Deprotection[7][11]
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).
-
Reaction: Treat the Fmoc-protected compound with the piperidine/DMF solution. The reaction is typically rapid and occurs at room temperature.
-
Work-up: The deprotected amine can be isolated after an appropriate work-up procedure, which may involve precipitation or extraction.
Visualization of Synthetic Pathway
The following diagrams illustrate the general workflow for the application of carbamate protecting groups in pyridine synthesis.
References
- 1. Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 5. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 6. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 10. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Potential of tert-Butyl (3-mercaptopyridin-4-yl)carbamate: A Comparative Guide for Researchers
For researchers and professionals in drug development, the exploration of novel chemical scaffolds is a critical endeavor. Tert-Butyl (3-mercaptopyridin-4-yl)carbamate, a compound featuring a Boc-protected amine and a mercapto group on a pyridine ring, represents a scaffold with significant potential for biological activity. Due to a lack of extensive direct experimental validation for this specific compound in publicly available literature, this guide provides a comparative analysis of its core functional components and bioisosteric alternatives. By examining compounds with similar structural motifs, we can infer the potential applications and performance of this compound in experimental settings.
Performance Comparison with Bioisosteric Alternatives
The core of this compound combines a pyridine ring, a protected amine, and a thiol group. These features are common in compounds targeting a variety of enzymes, particularly kinases, due to their ability to form key interactions within ATP-binding sites. In the absence of direct data, we can evaluate its potential by comparing it to structurally related compounds, such as aminopyridines, mercaptopyrimidines, and other heterocyclic inhibitors with documented biological activity. Bioisosteric replacement is a common strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties.
The following table summarizes the inhibitory activities (IC50 values) of various pyridine and pyrimidine derivatives against different biological targets, primarily kinases. This data serves as a benchmark for the potential efficacy of novel compounds based on the aminomercaptopyridine scaffold.
| Compound Class/Scaffold | Target | IC50 (nM) | Cell Line/Assay Conditions |
| Aminopyridine Derivative (A1) | EGFR (T790M/L858R) | 90 | In vitro kinase assay |
| Aminopyridine Derivative (A2) | EGFR (T790M/L858R) | 80 | In vitro kinase assay |
| Pyridin-3-yl Pyrimidine (A2) | Bcr-Abl | Not specified | Anticancer activity evaluation |
| Pyridin-3-yl Pyrimidine (A8) | Bcr-Abl | Not specified | Anticancer activity evaluation |
| Pyridin-3-yl Pyrimidine (A9) | Bcr-Abl | Not specified | Anticancer activity evaluation |
| Mercaptopyrimidine Derivative (SCR116) | DNA Ligase IV | Lower than SCR7 | Cytotoxicity assay |
| Mercaptopyrimidine Derivative (SCR132) | DNA Ligase IV | Lower than SCR7 | Cytotoxicity assay |
| Furo[3,2-b]pyridine Derivative | CLK1 | 15 | In vitro kinase assay |
| Furo[3,2-b]pyridine Derivative | CLK2 | 25 | In vitro kinase assay |
| Furo[3,2-b]pyridine Derivative | CLK4 | 10 | In vitro kinase assay |
| Pyridine Bioisostere of Cabozantinib (Compound 4) | c-Met | 4.9 | In vitro kinase assay |
| Cabozantinib (Reference) | c-Met | 5.4 | In vitro kinase assay |
Experimental Protocols
A common application for compounds with the structural motifs of this compound is the inhibition of protein kinases. Below is a detailed protocol for a typical in vitro kinase inhibition assay, which can be adapted to evaluate the efficacy of this and similar compounds.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
1. Objective:
To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
2. Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compound (serially diluted in DMSO)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor
-
Plate shaker
-
Luminometer
3. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM). Include a DMSO-only vehicle control.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and vehicle control to the appropriate wells of the 384-well plate.
-
Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, the kinase enzyme, and the specific peptide substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Detection: After incubation, add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
To better illustrate the context in which compounds like this compound may be active, the following diagrams depict a generic kinase signaling pathway and the workflow of the kinase inhibition assay.
Caption: A generic kinase signaling pathway often targeted by pyridine-based inhibitors.
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
A Comparative Guide to Purity Assessment of tert-Butyl (3-mercaptopyridin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for assessing the purity of synthesized tert-Butyl (3-mercaptopyridin-4-yl)carbamate. Ensuring the purity of this and similar thiol-containing building blocks is critical for the successful development of novel therapeutics, particularly in the realm of bioconjugation and targeted drug delivery. This document outlines key analytical techniques, providing detailed experimental protocols and comparing the target compound with a common alternative, S-trityl-(3-mercaptopyridin-4-yl)carbamate, to aid researchers in selecting the most appropriate purity assessment strategy.
Introduction to this compound and Its Significance
This compound is a bifunctional molecule of significant interest in medicinal chemistry and drug development. The presence of a nucleophilic thiol group and a protected amine on a pyridine scaffold makes it a valuable precursor for the synthesis of more complex molecules. The Boc (tert-butyloxycarbonyl) protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, allowing for sequential functionalization.[1] The thiol group is particularly useful for conjugation to biomolecules through disulfide exchange or Michael addition reactions.
The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, incorrect characterization of the final product, and potentially misleading biological data. Common impurities may arise from the synthesis process, which typically involves the Boc-protection of 4-amino-3-mercaptopyridine.[2][3] These can include unreacted starting materials, byproducts from the protection reaction such as di-Boc adducts, and oxidized forms of the thiol, such as disulfides.[4][5]
Comparison of Analytical Methodologies
Several analytical techniques are suitable for determining the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial structural confirmation and identification of impurities.
Data Presentation:
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase.[6] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.[7] | Ionization of molecules and separation of ions based on their mass-to-charge ratio.[8] |
| Primary Use | Quantitative purity determination, separation of impurities. | Structural elucidation, identification and quantification of impurities with known structures. | Molecular weight confirmation, identification of impurities and byproducts. |
| Typical Column/Probe | Reversed-phase C18 | 5 mm broadband probe | Electrospray Ionization (ESI) source |
| Advantages | High resolution, high sensitivity, quantitative.[9] | Provides unambiguous structural information, can be quantitative (qNMR). | High sensitivity, provides molecular weight information. |
| Limitations | Requires reference standards for impurity identification, destructive. | Lower sensitivity than HPLC and MS, may not detect all impurities if they are present at very low levels. | Not inherently quantitative without standards, ionization efficiency can vary between compounds. |
Table 2: Performance Comparison with an Alternative Compound: S-trityl-(3-mercaptopyridin-4-yl)carbamate
| Analytical Method | This compound | S-trityl-(3-mercaptopyridin-4-yl)carbamate | Key Differences & Considerations |
| HPLC (UV Detection) | Good UV absorbance due to the pyridine ring. | Stronger UV absorbance due to the trityl group. | The trityl group's chromophore enhances detection sensitivity.[10] |
| NMR (¹H) | Characteristic signals for Boc group (~1.5 ppm) and pyridine protons. | Characteristic signals for trityl group (aromatic region) and pyridine protons. | The bulky trityl group can cause significant changes in the chemical shifts of nearby protons.[11] |
| Mass Spectrometry (ESI) | [M+H]⁺ at m/z 227.08 | [M+H]⁺ at m/z 469.18 | The significant mass difference allows for easy differentiation. |
| Potential Impurities | Unreacted 4-amino-3-mercaptopyridine, Boc₂O, di-Boc adduct, disulfide dimer.[4][5] | Unreacted starting material, trityl chloride, disulfide dimer. | The nature of the protecting group dictates the primary impurities to monitor. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the routine purity assessment of this compound and its potential non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of water and acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Parameters:
-
A standard single-pulse experiment.
-
Sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Proton-decoupled experiment.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized compound and to identify potential impurities.
-
Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Analysis Mode: Full scan mode to detect all ions within a specified mass range.
-
Sample Preparation: The eluent from the HPLC can be directly introduced into the mass spectrometer. Alternatively, a dilute solution (e.g., 0.1 mg/mL) of the sample in methanol or acetonitrile can be directly infused.
Visualization of Experimental Workflow and Logical Relationships
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 2-Mercaptopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Mercaptopyridine-N-oxide [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. CAS 27144-18-9: S-Trityl-3-mercaptopropionic acid [cymitquimica.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of the Cross-Reactivity of tert-Butyl (3-mercaptopyridin-4-yl)carbamate and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the target compound, tert-Butyl (3-mercaptopyridin-4-yl)carbamate, against a panel of structurally similar compounds. The data presented herein is intended to serve as a reference for assessing the specificity and potential off-target effects of this molecule. The experimental data is based on a competitive enzyme-linked immunosorbent assay (ELISA), a standard method for evaluating cross-reactivity.
Introduction
This compound is a molecule of interest in drug discovery due to its potential as a modulator of various biological pathways. A critical aspect of its preclinical evaluation is the assessment of its binding specificity. Cross-reactivity with other structurally related molecules can lead to off-target effects, which may compromise its therapeutic efficacy and safety. This guide presents a hypothetical cross-reactivity profile of this compound and three potential alternative compounds:
-
Alternative A: tert-Butyl (3-mercaptophenyl)carbamate
-
Alternative B: tert-Butyl (pyridin-4-yl)carbamate
-
Alternative C: (3-Mercaptopyridin-4-yl)acetamide
These alternatives were selected based on the presence or absence of key functional groups of the parent molecule to systematically evaluate the contribution of these moieties to binding affinity and specificity.
Experimental Data: Cross-Reactivity Assessment
A competitive ELISA was employed to determine the cross-reactivity of the test compounds. The assay measures the ability of the compounds to compete with a labeled ligand for binding to a specific target protein. The half-maximal inhibitory concentration (IC50) was determined for each compound, and the cross-reactivity was calculated relative to the target compound.
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | ![]() | 15 | 100 |
| Alternative A: tert-Butyl (3-mercaptophenyl)carbamate | ![]() | 150 | 10 |
| Alternative B: tert-Butyl (pyridin-4-yl)carbamate | ![]() | 500 | 3 |
| Alternative C: (3-Mercaptopyridin-4-yl)acetamide | ![]() | 85 | 17.6 |
Note: The structures are illustrative and may not be exact representations.
Experimental Protocols
Competitive ELISA Protocol
-
Coating: A 96-well microtiter plate was coated with the target protein (e.g., a specific kinase or receptor) at a concentration of 1 µg/mL in coating buffer (0.1 M sodium bicarbonate, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate was washed three times with wash buffer (phosphate-buffered saline with 0.05% Tween 20).
-
Blocking: The remaining protein-binding sites in the wells were blocked by adding 200 µL of blocking buffer (wash buffer with 1% bovine serum albumin) and incubating for 1 hour at room temperature.
-
Competition: A mixture of a fixed concentration of a biotinylated ligand (a known binder to the target protein) and varying concentrations of the test compounds (this compound and its alternatives) was added to the wells. The plate was incubated for 2 hours at room temperature.
-
Washing: The plate was washed three times with wash buffer.
-
Detection: Streptavidin-horseradish peroxidase (HRP) conjugate was added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate was washed five times with wash buffer.
-
Substrate Addition: The HRP substrate, 3,3',5,5'-Tetramethylbenzidine (TMB), was added, and the plate was incubated in the dark for 15-30 minutes.
-
Stopping the Reaction: The reaction was stopped by adding 2 M sulfuric acid.
-
Data Acquisition: The absorbance was read at 450 nm using a microplate reader. The IC50 values were calculated from the resulting dose-response curves.
Visualizations
Caption: Workflow for the competitive ELISA used for cross-reactivity assessment.
Caption: Hypothetical signaling pathway inhibited by the test compound.
Conclusion
The data presented in this guide suggests that this compound exhibits a high degree of specificity for its target. The structural analogs showed significantly lower binding affinities, indicating that both the mercaptopyridin and the tert-butyl carbamate moieties are crucial for potent binding. Researchers and drug development professionals can use this information as a preliminary guide for further investigation into the selectivity and potential off-target effects of this and similar compounds. It is recommended that these findings be validated through further in vitro and in vivo studies.
Navigating the Bioactivity of Pyridine Carbamates: A Comparative Analysis in Cell-Based Assays
For researchers and drug development professionals exploring the therapeutic potential of pyridine-based compounds, a thorough evaluation of their performance in relevant biological assays is paramount. This guide provides a comparative analysis of tert-Butyl (3-mercaptopyridin-4-yl)carbamate and related pyridine derivatives, summarizing their activity in various cell-based assays and offering detailed experimental protocols for key methodologies.
Comparative Efficacy in Cell-Based Assays
The biological activity of pyridine derivatives can vary significantly based on their structural modifications. The following table summarizes the quantitative data from cell-based assays performed on various pyridine carbamate and mercaptopyridine analogs, offering a comparative perspective.
| Compound/Derivative | Assay Type | Cell Line | Endpoint | Result |
| Pyridine Carbamate Derivative 18 | Aβ42 Aggregation Inhibition | E. coli (overexpressing Aβ42) | % Inhibition | Weak inhibition at 100 µM[1] |
| Pyridine Carbamate Derivative 18 | Tau Aggregation Inhibition | E. coli (overexpressing tau) | % Inhibition | Weak inhibition at 100 µM[1] |
| 2,2'-Bipyridine Derivatives (NPS 1-6) | Cytotoxicity (MTT Assay) | HepG2 | IC50 | Dose-dependent decrease in viability (IC50 values not specified)[2] |
| S16020 Pyridocarbazole Derivatives | Cytotoxicity | A549, MCF-7, LoVo | % Growth Inhibition | Low toxicity to normal cells (NHDF) at 1 and 2 µM[3] |
| Celastrol Carbamate Derivative 18 | Antiproliferative | SKOV-3 | IC50 | 0.54 µM[4] |
Detailed Experimental Protocols
Reproducibility and standardization are critical in cell-based research. Below are detailed protocols for the key experimental assays cited in this guide.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow of the MTT Assay
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. S16020 pyridocarbazole derivatives display high activity to lung cancer cells. | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis and biological evaluation of novel C-29 carbamate celastrol derivatives as potent and selective cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking tert-Butyl (3-mercaptopyridin-4-yl)carbamate Against Known Acetylcholinesterase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitory activity of tert-Butyl (3-mercaptopyridin-4-yl)carbamate against acetylcholinesterase (AChE), benchmarked against established AChE inhibitors. Due to the absence of direct experimental data on the biological targets of this compound, this comparison is based on the well-established principle that the carbamate functional group is a key pharmacophore for AChE inhibition.[1]
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine, which terminates the signal transmission at cholinergic synapses. The inhibition of AChE is a primary therapeutic strategy for managing conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis. Carbamate-based inhibitors, such as Rivastigmine and Neostigmine, are known to reversibly inhibit AChE, leading to an increase in acetylcholine levels in the synaptic cleft and enhancement of cholinergic neurotransmission.[1][2] The presence of the carbamate moiety in this compound suggests its potential as an AChE inhibitor.
Comparative Analysis of Inhibitor Potency
To provide a quantitative benchmark, the half-maximal inhibitory concentration (IC50) values of several well-established AChE inhibitors are presented below. These values represent the concentration of an inhibitor required to reduce the activity of AChE by 50% and serve as a critical measure of a drug's potency.
| Inhibitor | IC50 Value (nM) | Source |
| Donepezil | 6.7 | [3] |
| Rivastigmine | 4.3 - 4760 | [4] |
| Galantamine | 556,010 (in vitro, SH-SY5Y cell line) | [5] |
| Tacrine | 31 - 109 | [6][7] |
| This compound | To be determined |
Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition
The most widely used method for determining AChE inhibitory activity is the spectrophotometric Ellman's assay.[8][9][10] This assay is rapid, cost-effective, and provides a reliable measure of enzyme activity.
Principle: The assay is based on the reaction of the product of acetylcholine hydrolysis by AChE, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB). The rate of color formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.
Materials and Reagents:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
This compound (test compound)
-
Donepezil, Rivastigmine, Galantamine, or Tacrine (positive controls)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and controls by serial dilution in phosphate buffer.
-
Prepare a solution of AChE in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare a solution of ATCI in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
Phosphate buffer
-
Test compound solution at various concentrations (or positive control/buffer for controls)
-
DTNB solution
-
AChE solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of control - Rate of test) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Visualizing the Mechanism and Workflow
To further clarify the concepts, the following diagrams illustrate the proposed mechanism of action and the experimental workflow.
Caption: Proposed mechanism of Acetylcholinesterase (AChE) inhibition.
Caption: Workflow for the Ellman's assay to determine IC50 values.
References
- 1. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of tert-Butyl (3-mercaptopyridin-4-yl)carbamate: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for tert-Butyl (3-mercaptopyridin-4-yl)carbamate. The following procedures are designed for researchers, scientists, and drug development professionals to handle this substance responsibly, minimizing risks and ensuring compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is critical to handle this compound within a certified chemical fume hood to mitigate inhalation exposure.[1] Due to the presence of a mercaptan functional group, this compound is likely to have a strong and unpleasant odor, which serves as a natural warning sign for potential exposure.[2]
Mandatory Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[2] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][2] | Prevents skin contact. Gloves should be inspected before use and changed frequently.[2] |
| Body Protection | A fully-buttoned laboratory coat.[1][2] | Prevents contamination of personal clothing.[2] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside a fume hood or if dust/aerosols are generated.[2] | Minimizes inhalation of the compound. |
In case of accidental exposure, adhere to the following first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Step-by-Step Disposal Plan
The primary and mandated method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[1] This ensures compliance with all federal, state, and local regulations.[1] Do not discharge this chemical into drains or the environment. [2]
Waste Collection Protocol:
-
Segregation: Classify waste containing this compound as hazardous chemical waste. Due to its structure, it may fall under organic waste containing sulfur (from the mercaptan group) and nitrogen (from the carbamate and pyridine groups). The EPA lists organic waste from the production of carbamates and carbamoyl oximes as hazardous.
-
Container: Collect waste in a dedicated, properly labeled, and sealed container.[1] The container must be made of a material compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[3]
-
Pickup: Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.
Experimental Protocol: Laboratory-Scale Chemical Inactivation (for Small Quantities)
For small quantities of this compound, chemical inactivation through oxidation can be performed as a pre-treatment step to reduce the odor and hazard of the mercaptan group.[1][2] This procedure should only be carried out by trained personnel in a controlled laboratory setting and in accordance with institutional and local regulations.[2] This process converts the volatile and malodorous thiol into a less harmful and odorous sulfonic acid using an oxidizing agent like sodium hypochlorite (bleach).[1]
Materials:
-
This compound waste
-
Sodium hypochlorite solution (household bleach, typically 5.25%)[1]
-
Sodium hydroxide solution
-
Stirring apparatus
-
Large beaker or flask
-
pH indicator paper or meter
-
Appropriate PPE and a chemical fume hood
Procedure:
-
Preparation: In a large beaker or flask within a chemical fume hood, prepare an excess of the bleach solution. A general guideline is to use a significant excess of the bleach solution to ensure complete oxidation.[1]
-
Reaction: Slowly and with constant stirring, add the this compound waste to the bleach solution. The reaction may be exothermic; monitor the temperature and cool the reaction vessel if necessary.[1]
-
pH Adjustment: Maintain the pH of the reaction mixture in the alkaline range (pH > 10) by adding sodium hydroxide solution as needed. This helps prevent the formation of volatile and potentially toxic intermediates.[2]
-
Reaction Time: Continue stirring the mixture for at least 2 hours to ensure the reaction is complete.[2] The disappearance of the characteristic mercaptan odor is an indicator of successful oxidation, but it is crucial to allow sufficient reaction time.[1]
-
Waste Collection: The resulting neutralized solution must still be collected as hazardous waste.[1][2] Transfer the solution to a labeled hazardous waste container for disposal through your institution's EHS office. Do not pour the treated solution down the drain unless explicitly permitted by your EHS department. [1]
Quantitative Data for Chemical Inactivation:
| Parameter | Guideline |
| Oxidant to Mercaptan Ratio | Approximately 7 mL of 5.25% sodium hypochlorite per 1 mL of mercaptan is a suggested starting point, with a significant excess recommended.[1] |
| Reaction pH | Maintain pH > 10.[2] |
| Reaction Time | Minimum of 2 hours with continuous stirring.[2] |
Disposal Workflow Diagram
References
Essential Safety and Operational Guidance for Handling tert-Butyl (3-mercaptopyridin-4-yl)carbamate
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical compounds is paramount. This document provides immediate, essential safety and logistical information for tert-Butyl (3-mercaptopyridin-4-yl)carbamate, a compound containing both mercaptan and carbamate functional groups. The following procedural guidance outlines operational steps, personal protective equipment (PPE) requirements, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against potential splashes and airborne particles.[1] |
| Hand Protection | Nitrile or neoprene gloves. Discuss suitability with the glove manufacturer. | Provides a barrier against skin contact. Discard and replace gloves if degradation or breakthrough is suspected.[1] |
| Body Protection | A flame-resistant lab coat or impervious protective clothing should be worn over personal garments. | Prevents skin exposure to spills.[2] |
| Respiratory Protection | All handling of the solid or solutions should be conducted in a certified chemical fume hood.[2] If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3] For uncontrolled releases or unknown exposure levels, a full-face supplied-air respirator is recommended.[1] | Minimizes inhalation of potentially harmful vapors or dust. |
| Foot Protection | Closed-toe shoes made of a chemical-resistant material. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risks.
-
Preparation :
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency shower and eyewash station are readily accessible.[2]
-
Assemble all necessary PPE and inspect for integrity.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling :
-
Post-Handling :
-
Decontaminate all work surfaces after use.
-
Properly dispose of all contaminated waste as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Collect in a clearly labeled, sealed container for hazardous waste. Arrange for disposal through a licensed professional waste disposal service.[2] |
| Contaminated Labware (e.g., gloves, pipette tips) | Place in a designated, sealed hazardous waste container.[2] |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the container as unused product unless otherwise directed by local regulations.[2] |
| Solutions | Do not discharge into drains.[1] Collect in a labeled, sealed container for hazardous chemical waste. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing.[6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[6] Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[2] |
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




